molecular formula C5H4F3N3 B092195 2-Amino-4-(trifluoromethyl)pyrimidine CAS No. 16075-42-6

2-Amino-4-(trifluoromethyl)pyrimidine

货号: B092195
CAS 编号: 16075-42-6
分子量: 163.1 g/mol
InChI 键: NKOTXYPTXKUCDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Amino-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5H4F3N3 and its molecular weight is 163.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTXYPTXKUCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344318
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-42-6
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core of Innovation: A Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16075-42-6

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties and Data

This compound is a fluorinated pyrimidine derivative that has garnered significant interest in the pharmaceutical industry. The trifluoromethyl group enhances its metabolic stability and potency in various applications.

PropertyValue
CAS Number 16075-42-6[1]
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97%

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in research and development. While specific process details can be proprietary, a general synthetic approach involves the reaction of a suitable pyrimidine precursor with a source of ammonia. A representative protocol, adapted from the synthesis of the analogous 2-Amino-4-(trifluoromethyl)pyridine, is provided below.

Representative Synthesis of a 2-Amino-4-(trifluoromethyl)heterocycle

This protocol describes a two-step, one-pot reaction starting from a di-halogenated precursor, which is a common strategy for introducing an amino group onto a heterocyclic ring.

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)pyrimidine

  • Ammonia (28% in water)

  • Tetrahydrofuran (THF)

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyrimidine (1.0 eq), 28% aqueous ammonia (9.6 eq), and THF.

  • Heat the mixture to 150°C with stirring for approximately 6 hours.

  • Cool the autoclave to 30-40°C.

  • To the resulting mixture, add 5% Palladium on carbon (0.0017 eq).

  • Pressurize the autoclave with hydrogen gas to 2.0 MPa.

  • Heat the mixture to 100°C with stirring and continue the reaction for about 3 hours.

  • After cooling the reactor to 30-40°C, filter the reaction mixture through Celite.

  • The filtrate is then concentrated under reduced pressure and purified by a suitable method, such as column chromatography, to yield the final product.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Applications in Drug Discovery: A Focus on Werner Helicase (WRN) Inhibition

Derivatives of this compound have emerged as potent inhibitors of Werner helicase (WRN), a key enzyme in DNA repair.[2] This makes them promising candidates for the development of targeted therapies for cancers with microsatellite instability (MSI).

Biological Activity of this compound Derivatives

Recent studies have demonstrated the significant anti-proliferative activity of novel this compound derivatives against various cancer cell lines. The data below summarizes the in vitro efficacy of a lead compound from one such study.

CompoundCell LineMSI StatusIC₅₀ (µM)
Derivative 11g HCT116High1.52[2]
LNCaPHigh1.72[2]
SW620Stable4.24[2]
PC3Stable2.78[2]

These results highlight the selectivity of the compound for MSI-high cancer cells. Further experiments have shown that these derivatives induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-H cell lines.[2]

Signaling Pathway and Mechanism of Action

Werner helicase plays a crucial role in maintaining genomic stability, particularly in the repair of DNA double-strand breaks and the resolution of complex DNA structures that can arise during replication. In cancers with microsatellite instability, the DNA mismatch repair (MMR) system is deficient, leading to an accumulation of mutations and a higher reliance on alternative repair pathways, including the one involving WRN. Inhibition of WRN in these cells leads to a synthetic lethal effect, where the combination of MMR deficiency and WRN inhibition is catastrophic for the cancer cell, leading to cell death.

The following diagram illustrates the proposed mechanism of action for this compound-based WRN inhibitors in MSI-H cancer cells.

WRN_Inhibition_Pathway cluster_0 MSI-H Cancer Cell MMR_Deficiency Mismatch Repair (MMR) Deficiency Replication_Stress Increased Replication Stress & DNA Lesions MMR_Deficiency->Replication_Stress WRN Werner Helicase (WRN) Replication_Stress->WRN Recruitment for Repair DSB DNA Double-Strand Breaks (DSBs) Replication_Stress->DSB Unresolved Lesions WRN->Replication_Stress Resolution of DNA Structures & Repair WRN_Inhibitor This compound Derivative (WRN Inhibitor) WRN_Inhibitor->WRN Inhibition Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest

Caption: Mechanism of WRN inhibitors in MSI-H cancer cells.

Experimental Workflow for Evaluating WRN Inhibitors

The development of novel WRN inhibitors requires a robust experimental workflow to assess their efficacy and mechanism of action. The following diagram outlines a typical workflow.

Experimental_Workflow cluster_1 Pre-clinical Evaluation of WRN Inhibitors cluster_2 Assay Details Compound_Synthesis Synthesis of this compound Derivatives In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays WRN_Helicase_Assay WRN Helicase Activity Assay (IC₅₀ Determination) In_Vitro_Assays->WRN_Helicase_Assay Mechanism_Studies Mechanism of Action Studies Cell_Based_Assays->Mechanism_Studies MTT_Assay Cell Viability Assay (MTT) (IC₅₀ against MSI-H & MSS cells) Cell_Based_Assays->MTT_Assay In_Vivo_Studies In Vivo Efficacy Studies Mechanism_Studies->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Xenograft_Models Cancer Cell Line Xenograft Models in Mice In_Vivo_Studies->Xenograft_Models

Caption: Experimental workflow for WRN inhibitor evaluation.

References

In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including anticancer and antiviral agents. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and the crucial role of this compound derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancer therapy.

Physical and Chemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other values are extrapolated from its close structural analog, 2-Amino-4-(trifluoromethyl)pyridine, and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
IUPAC Name 4-(Trifluoromethyl)pyrimidin-2-amine[PubChem][1]
CAS Number 16075-42-6[Sigma-Aldrich]
Molecular Formula C₅H₄F₃N₃[PubChem][1]
Molecular Weight 163.10 g/mol [PubChem][1]
Appearance White to light yellow powder/crystal[Tokyo Chemical Industry Co., Ltd.]
Melting Point 174-178 °C[Sigma-Aldrich]
Boiling Point ~204 - 206 °C (Predicted)Estimated based on 2-Amino-4-(trifluoromethyl)pyridine[2]
Density No data available
Solubility Soluble in common organic solvents like ethanol and dichloromethane; low solubility in water.[Chem-Impex][3], [Alchemist-chem][4]
pKa No data available
InChI InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)[PubChem][1]
SMILES C1=CN=C(N=C1C(F)(F)F)N[PubChem][1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the two aromatic protons on the pyrimidine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
FTIR (cm⁻¹) - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring.- C=N and C=C stretching vibrations of the pyrimidine ring.- Strong C-F stretching bands characteristic of the CF₃ group (typically in the 1100-1300 cm⁻¹ region).
Mass Spectrometry (m/z) - Molecular ion peak [M]⁺ at approximately 163.- Fragmentation pattern may involve the loss of HCN, CF₃, or F.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a β-ketoester containing a trifluoromethyl group with guanidine.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • Ethyl 4,4,4-trifluoroacetoacetate is then added dropwise to the reaction mixture.

  • The mixture is heated at reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with water, and dried.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Ethyl 4,4,4-trifluoroacetoacetate reaction Cyclocondensation start1->reaction start2 Guanidine start2->reaction product This compound reaction->product

General synthesis workflow for this compound.
Purification by Recrystallization

Procedure:

  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Biological Activity: Inhibition of Werner (WRN) Helicase

Derivatives of this compound have emerged as potent and selective inhibitors of Werner (WRN) helicase. This is a significant finding in oncology, as WRN has been identified as a synthetic lethal target in cancers with microsatellite instability-high (MSI-H).[5][6]

Mechanism of Action

MSI-H tumors, which are deficient in DNA mismatch repair (MMR), accumulate insertions and deletions at microsatellite repeats. This leads to genomic instability that makes these cancer cells dependent on alternative DNA repair pathways, including the one involving WRN helicase.[1][5][7] WRN helicase plays a critical role in resolving complex DNA structures that can arise during replication, particularly at these unstable microsatellite regions.[7][8][9][10]

Inhibition of WRN's helicase activity in MSI-H cancer cells prevents the resolution of these DNA structures, leading to replication fork stalling, DNA double-strand breaks, and ultimately, cell death through apoptosis.[5][6][10] This selective killing of cancer cells while sparing normal, microsatellite stable (MSS) cells makes WRN an attractive therapeutic target.

G cluster_cell MSI-H Cancer Cell cluster_dna DNA Replication cluster_wrn WRN Helicase Activity cluster_inhibition Inhibition cluster_outcome Cellular Outcome Replication DNA Replication StalledFork Stalled Replication Fork (at unstable microsatellites) Replication->StalledFork MMR Deficiency WRN WRN Helicase StalledFork->WRN DSBs DNA Double-Strand Breaks StalledFork->DSBs WRN Inhibition Resolution Replication Fork Resolution WRN->Resolution Resolution->Replication Normal Progression Inhibitor This compound Derivative Inhibitor->WRN Inhibits Apoptosis Apoptosis DSBs->Apoptosis Leads to

Signaling pathway of WRN helicase inhibition in MSI-H cancer cells.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyrimidine ring.

  • Acylation and Alkylation: The amino group can undergo acylation and alkylation reactions, although its nucleophilicity may be reduced by the electron-withdrawing effect of the trifluoromethyl group. These reactions are fundamental for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[11]

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, the trifluoromethyl group can enhance the stability of the molecule. As with many organic compounds, it may be sensitive to high temperatures, strong acids, and strong bases.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its physical and chemical properties, combined with its synthetic accessibility, make it an attractive starting material for medicinal chemistry campaigns. The discovery of its derivatives as potent and selective inhibitors of WRN helicase has opened up a promising new avenue for the treatment of MSI-H cancers. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to fully exploit its therapeutic potential.

References

2-Amino-4-(trifluoromethyl)pyrimidine solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-4-(trifluoromethyl)pyrimidine

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, solubility, and synthesis of this compound. This compound is a critical building block in medicinal chemistry, particularly in the development of targeted therapies.

Physicochemical Properties

This compound is a solid, typically appearing as a powder. Its structural features, including a nucleophilic amino group and an electron-withdrawing trifluoromethyl group, make it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] The trifluoromethyl moiety is known to enhance metabolic stability, cell permeability, and binding affinity of drug candidates.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16075-42-6
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol
Melting Point 174-178 °C
Appearance Powder
InChIKey NKOTXYPTXKUCDL-UHFFFAOYSA-N
SMILES Nc1nccc(n1)C(F)(F)F

Solubility Data

Table 2: Qualitative Solubility Profile

SolventSolubility
WaterPoor aqueous solubility can limit bioavailability.[2] The related compound 2-Amino-4-(trifluoromethyl)pyridine has low water solubility.[4]
Organic SolventsThe related compound 2-Amino-4-(trifluoromethyl)pyridine is soluble in many organic solvents such as ethanol and dichloromethane.[4] Pyrimidine derivatives are generally tested for solubility in solvents like THF, DMF, and ethyl acetate.[3]

Experimental Protocols for Solubility Assessment

To ensure reliable and reproducible results, standardized protocols for determining both kinetic and thermodynamic solubility are essential.

Protocol 1: Kinetic Solubility Assay

This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution, reflecting the solubility of the form that precipitates fastest.[2]

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Incubation Mixture: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a microtube. This achieves a final compound concentration of 400 µM.[2]

  • Equilibration: Seal the microtubes and shake at room temperature for 2 hours to allow for equilibration.

  • Sample Preparation: After incubation, centrifuge the samples to pellet any precipitate.

  • Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS.[2] Analyze the supernatant from the centrifuged samples and the calibration standards by HPLC with UV detection to determine the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the most stable crystalline form of the compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure a solid phase remains throughout the experiment.[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Synthesis and Biological Relevance

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation often involves the amination of a corresponding chloro- or dichloro-pyrimidine precursor.

G cluster_0 Synthesis Workflow A 2,6-Dichloro-4- (trifluoromethyl)pyrimidine B Intermediate A->B Ammonia, THF 150 °C, 6h C 2-Amino-4- (trifluoromethyl)pyrimidine B->C 5% Pd/C, H₂ 100 °C, 3h

Synthesis of this compound.

One of the notable applications of this compound is in the synthesis of Bimiralisib , a potent inhibitor of the PI3K/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5]

G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Bimiralisib Bimiralisib (from this compound) Bimiralisib->PI3K Bimiralisib->mTOR

Inhibition of the PI3K/mTOR pathway by Bimiralisib.

References

In-Depth Technical Guide: Spectroscopic Data of 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-(trifluoromethyl)pyrimidine. The information is curated for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document presents available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Physicochemical Properties

PropertyValue
IUPAC Name 4-(trifluoromethyl)pyrimidin-2-amine[1]
Molecular Formula C₅H₄F₃N₃[1]
Molecular Weight 163.10 g/mol [1]
CAS Number 16075-42-6[1]
SMILES C1=CN=C(N=C1C(F)(F)F)N[1]
InChIKey NKOTXYPTXKUCDL-UHFFFAOYSA-N[1]

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported data for ¹H and ¹³C NMR of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon NMR) Data

Publicly available experimental ¹³C NMR data for this compound is limited. However, the existence of a ¹³C NMR spectrum is noted in the PubChem database.[1] For reference, the spectrum of a structurally related compound, 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine, is available and may offer insights into the expected chemical shifts.[2]

Chemical Shift (δ ppm)Assignment
Data not available-
Infrared (IR) Spectroscopy

The existence of an FTIR spectrum for this compound is documented, typically acquired using a KBr pellet.[1]

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--
Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound.[1]

m/zRelative Intensity (%)Assignment
Data not available--

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for this compound are not detailed in the available literature, the following are general methodologies typically employed for similar compounds.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Relaxation Delay: 2-10 seconds.

  • Spectral Width: 0-220 ppm.

IR Spectroscopy Sample Preparation and Acquisition

KBr Pellet Method:

  • Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (GC-MS) Experimental Conditions

Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak Assignment) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire spectra on purified samples using calibrated instrumentation.

References

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine: Molecular Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 2-Amino-4-(trifluoromethyl)pyrimidine. This fluorinated pyrimidine derivative is a key building block in the development of targeted therapeutics, particularly in the field of oncology. This document includes detailed experimental protocols, tabulated quantitative data for key properties, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-(trifluoromethyl)pyrimidin-2-amine
CAS Number 16075-42-6
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol
Appearance White to light yellow solid/powder
Melting Point 174-178 °C
SMILES C1=CN=C(N=C1C(F)(F)F)N
InChI InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with cyclocondensation reactions being a common approach. A plausible and efficient synthetic route involves the reaction of a trifluoromethylated β-dicarbonyl compound or its equivalent with guanidine.

Experimental Protocol: Synthesis

A general and adaptable protocol for the synthesis of this compound is the cyclocondensation reaction of a suitable trifluoromethyl-containing precursor with guanidine. One such precursor is a trifluorinated 2-bromoenone.

Materials:

  • Trifluorinated 2-bromoenone

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, sodium hydroxide)

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

  • Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to the solution to generate free guanidine.

  • To this solution, add the trifluorinated 2-bromoenone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Workflow for Synthesis

G start Start dissolve Dissolve Guanidine HCl in Anhydrous Ethanol start->dissolve add_base Add Base (e.g., NaOEt) dissolve->add_base add_enone Add Trifluorinated 2-Bromoenone add_base->add_enone reflux Reflux Reaction Mixture add_enone->reflux monitor Monitor by TLC reflux->monitor workup Reaction Workup monitor->workup Reaction Complete extract Extract with CH2Cl2 workup->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

Characterization Data
Spectroscopic TechniqueExpected/Reported Data
¹H NMR Signals corresponding to the aromatic protons on the pyrimidine ring and the amine protons.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. A ¹⁹F NMR spectrum is available from Wiley-VCH GmbH.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-N stretching, and C-F stretching of the trifluoromethyl group. An FTIR spectrum is available from Wiley-VCH GmbH.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (163.10 g/mol ). GC-MS data is available from the NIST Mass Spectrometry Data Center.
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced directly or via a gas or liquid chromatograph.

Biological Relevance and Signaling Pathways

Derivatives of this compound have recently emerged as potent and selective inhibitors of Werner (WRN) helicase, a promising therapeutic target in cancers with microsatellite instability (MSI-H).[1]

Werner Helicase and Synthetic Lethality in MSI-H Cancers

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene. The WRN protein is a DNA helicase that plays a crucial role in maintaining genome stability through its involvement in DNA replication, repair, and recombination.[2]

Microsatellite instability-high (MSI-H) cancers have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations. These cancer cells become heavily reliant on alternative DNA repair pathways, creating a state of "synthetic lethality." This means that while the loss of either the MMR pathway or another specific DNA repair protein alone is not lethal, the simultaneous loss of both leads to cell death. It has been discovered that MSI-H cancer cells are particularly dependent on the helicase activity of WRN for their survival.[3][4] Therefore, inhibiting WRN helicase in MSI-H cancer cells is a promising therapeutic strategy.

Signaling Pathway Involving Werner Helicase Inhibition

The inhibition of WRN helicase by derivatives of this compound in MSI-H cancer cells leads to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1] The following diagram illustrates this proposed mechanism of action.

Werner Helicase Inhibition in MSI-H Cancer Cells

G cluster_0 MSI-H Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences MSI Microsatellite Instability (Deficient Mismatch Repair) WRN Werner (WRN) Helicase MSI->WRN Increased Reliance DNA_Repair DNA Repair & Genome Stability WRN->DNA_Repair Maintains DNA_Damage Accumulated DNA Damage Cell_Survival Cell Survival DNA_Repair->Cell_Survival Promotes Inhibitor This compound Derivative (WRN Inhibitor) Inhibitor->WRN Inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound-based WRN inhibitors.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its unique molecular structure makes it a valuable synthon for the creation of novel therapeutic agents. The recent discovery of its derivatives as potent inhibitors of Werner helicase highlights its potential in the development of targeted therapies for microsatellite instability-high cancers. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological applications. Further research into the synthesis and biological activities of new derivatives based on this scaffold is warranted and holds promise for the future of precision medicine.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel therapeutics. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. This guide details the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential as Werner-dependent antiproliferative agents, highlighting the importance of efficient and well-documented synthetic routes to this core structure.[1][2][3] The primary and most established method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dicarbonyl compound with guanidine or its salts.

Primary Synthetic Pathway: Cyclocondensation Reaction

The most direct and widely employed method for the synthesis of this compound involves the reaction of a trifluoromethylated β-diketone with guanidine. This reaction, a variation of the classical Biginelli reaction, provides a straightforward route to the pyrimidine core.

The general reaction scheme is as follows:

Synthesis_Pathway start_materials diketone 1,1,1-Trifluoro-2,4-pentanedione guanidine Guanidine (or Guanidine Salt) product 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine diketone->product Base, Solvent Heat guanidine->product

Caption: General reaction scheme for the synthesis of a 2-aminopyrimidine.

A more specific and likely pathway to the target molecule, this compound, would involve a starting material where one of the methyl groups in the above diketone is replaced with a hydrogen. However, a more common and commercially available starting material is 4,4,4-trifluoro-1-(aryl/alkyl)butane-1,3-dione. For the synthesis of the title compound, a precursor that can be envisioned is 4,4,4-trifluoroacetoacetate or a related β-ketoester. A documented synthesis shows that the condensation of ethyl trifluoroacetoacetate with guanidine yields 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.[4]

The logical workflow for the synthesis of this compound is detailed below:

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Work-up and Purification precursor Synthesis of a suitable 4,4,4-trifluoro-1,3-dicarbonyl compound reaction Reaction with Guanidine Salt in the presence of a base precursor->reaction Key Intermediate workup Neutralization, Extraction, and Crystallization/Chromatography reaction->workup Crude Product product This compound workup->product Purified Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound (Adapted from Analogous Syntheses)

This protocol is based on the reaction of a suitable trifluoromethylated 1,3-dicarbonyl compound with a guanidine salt in an aqueous alkaline medium.

Materials:

  • 4,4,4-Trifluoro-1-(substituent)-butane-1,3-dione (e.g., 1,1,1-trifluoro-2,4-pentanedione as a model) (1.0 eq)

  • Guanidine hydrochloride (1.0 eq) or Guanidine nitrate (1.0 eq)

  • Sodium carbonate (1.0 - 1.5 eq) or Sodium hydroxide (1.0 - 1.5 eq)

  • Water or Ethanol/Water mixture

  • Activated carbon

  • Sodium chloride

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the trifluoromethylated β-diketone, guanidine salt, and sodium carbonate (or sodium hydroxide) to the chosen solvent (e.g., water).

  • Heat the reaction mixture to reflux (typically 95-100 °C if in water) with vigorous stirring.

  • Maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the volume may be reduced under vacuum.

  • The crude product can be purified by recrystallization. For this, dissolve the crude product in hot water, treat with activated carbon to decolorize, and filter while hot.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the analogous 2-amino-4,6-dimethylpyrimidine, which can be used as a reference for optimizing the synthesis of the trifluoromethyl derivative.

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4,6-dimethylpyrimidine

ParameterValueReference
Guanidine SaltGuanidine nitrate[5]
β-DiketoneAcetylacetone[5]
BaseSodium carbonate[5]
Molar Ratio (Base:Diketone:Guanidine)0.75:1.2:1.0[5]
SolventWater[5]
Reaction Temperature95 °C[5]
Reaction Time3 hours[5]
Yield 88.64% [5]

Table 2: Spectroscopic Data for 2-Amino-4,6-dimethylpyrimidine (for comparison)

Spectroscopic DataValueReference
¹H-NMR (CDCl₃, 400 MHz)δ: 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H)[1]
FT-IR (KBr, cm⁻¹)3395-3310 (s, NH₂ stretching), 3175 (w, aromatic, C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching)[1]
MS (DI) m/z (%)123.1 (M⁺)[1]

Note: The spectroscopic data for the target compound, this compound, is expected to show characteristic signals for the trifluoromethyl group in ¹⁹F NMR and ¹³C NMR, and the absence of the methyl proton signals seen in the dimethyl analog.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry, providing a versatile platform for the development of new therapeutic agents. The cyclocondensation of a trifluoromethylated-β-diketone with guanidine remains the most viable and efficient synthetic route. This guide provides a foundational understanding and a practical, adaptable protocol for its synthesis. Further optimization of reaction conditions, guided by the principles outlined herein, will be essential for achieving high yields and purity in a laboratory or industrial setting. Researchers are encouraged to use the provided data as a starting point for their synthetic endeavors in this important area of drug discovery.

References

The Ascendant Therapeutic Potential of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the current research, focusing on the anticancer properties of these derivatives, with a particular emphasis on their roles as kinase and Werner (WRN) helicase inhibitors. We delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity: A Primary Focus

Research has predominantly centered on the anticancer potential of this compound derivatives. These compounds have shown significant efficacy against a variety of cancer cell lines, operating through mechanisms that include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Analysis of Anticancer Potency

The inhibitory activities of various this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit a biological process by 50% and are a standard measure of a compound's potency.

CompoundTargetCancer Cell LineCell Line TypeIC50 (µM)Reference
11g WRN HelicaseHCT116Microsatellite Instability-High (MSI-H)1.52[1][2]
LNCaPMSI-H1.72[1][2]
SW620Microsatellite Stable (MSS)4.24[1][2]
PC3MSS2.78[1][2]
WRN Helicase (enzymatic)--6.61[2]
11h Not SpecifiedHCT116MSI-H2.22[2]
LNCaPMSI-H1.6[2]
SW620MSS2.37[2]
PC3MSS3.21[2]
17v Not SpecifiedH1975Human Lung Cancer2.27[3]
5-FU (Control) Not SpecifiedH1975Human Lung Cancer9.37[3]

Mechanism of Action: Inducing Cell Death and Halting Proliferation

Beyond direct enzyme inhibition, select this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compounds 11g and 11h were found to induce early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[2][4] Compound 17v also demonstrated the ability to induce apoptosis and arrest the cell cycle at the G2/M phase in H1975 cells.[3]

Kinase Inhibition: A Promising Avenue

The pyrimidine core is a well-established scaffold for the development of protein kinase inhibitors.[5] Derivatives of this compound have been investigated as potent inhibitors of various kinases implicated in cancer, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[6][7]

FLT3 and CHK1 Dual Inhibition

In the context of Acute Myeloid Leukemia (AML), a compound with a 5-trifluoromethyl-2-aminopyrimidine core was identified as a potent dual inhibitor of FLT3 and CHK1.[6] This dual inhibition is a promising strategy, as FLT3 is a key driver in AML, and CHK1 is crucial for the DNA damage response.

Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on anticancer applications, some pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties.[8][9] Further research is warranted to fully elucidate the potential of this compound derivatives in these therapeutic areas.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed protocols for key biological assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells using the desired treatment. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][11][12]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[8][13][14]

Materials:

  • Recombinant kinase (e.g., FLT3, CHK1, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

  • Assay Plate Setup: Add the test compounds to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the diluted recombinant kinase to the wells, followed by the substrate/ATP master mix to initiate the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: After a 30-minute incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

WRN Helicase Inhibition Assay

A common method for measuring WRN helicase activity is a fluorescence-based DNA unwinding assay.[15]

Materials:

  • Purified recombinant WRN helicase

  • Forked DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other

  • ATP

  • WRN assay buffer

  • Test compounds

  • 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Assay Plate Setup: Add the diluted WRN enzyme to the wells. Add the test compounds at various concentrations or a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the unwinding reaction by adding a master mix of the DNA substrate and ATP.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the mechanisms of action and experimental designs.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability signaling_pathway_wrn cluster_dna_damage DNA Damage in MSI-H Cancer Cells cluster_wrn_action WRN Helicase Action cluster_inhibition Inhibition by this compound Derivatives cluster_outcome Cellular Outcome dna_damage DNA Double-Strand Breaks (due to deficient mismatch repair) wrn WRN Helicase dna_damage->wrn dna_unwinding DNA Unwinding & Repair wrn->dna_unwinding repair_failure DNA Repair Failure wrn->repair_failure Inhibited apoptosis Apoptosis & Cell Cycle Arrest inhibitor This compound Derivative inhibitor->inhibition inhibition->wrn repair_failure->apoptosis signaling_pathway_flt3 flt3l FLT3 Ligand flt3 FLT3 Receptor Tyrosine Kinase flt3l->flt3 dimerization Dimerization & Autophosphorylation flt3->dimerization downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor This compound Derivative inhibitor->inhibition inhibition->flt3 Inhibition

References

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-(trifluoromethyl)pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. While the parent molecule primarily serves as a versatile synthetic scaffold, its derivatives have emerged as potent modulators of critical biological pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the known mechanisms of action of key this compound derivatives, focusing on their roles as Werner-dependent antiproliferative agents and dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). This document includes a compilation of quantitative biological data, detailed experimental protocols for pivotal assays, and visualizations of the elucidated signaling pathways and experimental workflows.

Introduction: this compound as a Privileged Scaffold

The this compound core is a key building block in the synthesis of a wide array of biologically active molecules.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the derivatives to their biological targets. While the standalone biological activity of this compound is not extensively documented, its true value lies in the diverse pharmacological activities exhibited by its substituted analogues. These activities range from anticancer and antiviral to antifungal and antimalarial properties.[2][3] This guide will focus on two prominent anticancer mechanisms that have been elucidated for derivatives of this scaffold.

Mechanism of Action I: Werner-Dependent Antiproliferative Activity

A significant breakthrough in the application of this compound derivatives has been the development of potent inhibitors of Werner (WRN) helicase.[4][5] WRN is a crucial enzyme in the maintenance of genomic stability, and its inhibition has shown synthetic lethality in cancers with high microsatellite instability (MSI-H).[6]

Signaling Pathway

Derivatives of this compound have been shown to inhibit the helicase activity of WRN.[5] This inhibition, in MSI-H cancer cells, leads to an accumulation of DNA damage, triggering cell cycle arrest, and ultimately apoptosis.[4][5]

WRN_Inhibition_Pathway 2-Amino-4-(trifluoromethyl)pyrimidine_Derivative This compound Derivative WRN_Helicase WRN Helicase 2-Amino-4-(trifluoromethyl)pyrimidine_Derivative->WRN_Helicase Inhibition DNA_Damage DNA Damage Accumulation (in MSI-H Cells) WRN_Helicase->DNA_Damage Prevents Repair Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of WRN helicase inhibition.
Quantitative Data

The antiproliferative activity of this compound derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight their potency and selectivity for MSI-H cancer cells.[4][5]

CompoundTargetCell Line (MSI-H)IC₅₀ (µM)Cell Line (MSS)IC₅₀ (µM)Reference
11g WRN HelicaseHCT1161.52SW6204.24[4][5]
LNCaP1.72PC32.78[4][5]
11h WRN HelicaseHCT1162.22SW6202.37[4][5]
LNCaP1.6PC33.21[4][5]

Table 1: In vitro antiproliferative activity of lead compounds against human cancer cell lines.

The direct enzymatic inhibition of WRN helicase has also been determined.

CompoundTargetIC₅₀ (µM)Reference
11g WRN Helicase6.61[5]

Table 2: Enzymatic inhibition of WRN helicase.

Mechanism of Action II: Dual FLT3 and CHK1 Inhibition

Another class of this compound derivatives has been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[7] This dual inhibition presents a promising strategy for overcoming resistance to FLT3 inhibitors in Acute Myeloid Leukemia (AML).

Signaling Pathway

FLT3 is a receptor tyrosine kinase often mutated in AML, leading to uncontrolled cell proliferation. CHK1 is a key regulator of the DNA damage response. Simultaneous inhibition of both targets can induce apoptosis in cancer cells.[7]

FLT3_CHK1_Inhibition_Pathway cluster_0 FLT3 Pathway cluster_1 DNA Damage Response FLT3 FLT3 Proliferation_Survival Proliferation & Survival FLT3->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to CHK1 CHK1 Cell_Cycle_Checkpoint Cell Cycle Checkpoint CHK1->Cell_Cycle_Checkpoint Cell_Cycle_Checkpoint->Apoptosis Abrogation leads to Derivative 5-trifluoromethyl-2-aminopyrimidine Derivative Derivative->FLT3 Inhibition Derivative->CHK1 Inhibition

Figure 2: Dual inhibition of FLT3 and CHK1 signaling pathways.
Quantitative Data

The dual inhibitory activity of these derivatives has been demonstrated through enzymatic assays and antiproliferative studies in AML cell lines.

CompoundFLT3-D835Y IC₅₀ (nM)CHK1 IC₅₀ (nM)MV4-11 (AML cell line) IC₅₀ (nM)Reference
22 1.81.23.9[7]
29 2.50.82.1[7]
30 1.20.61.5[7]
31 2.11.02.8[7]
32 1.50.51.9[7]

Table 3: In vitro enzyme inhibitory and antiproliferative activities of representative compounds.

Experimental Protocols

The investigation of the mechanisms of action of this compound derivatives relies on a suite of standardized and specialized experimental techniques.

MTT Assay for Cell Proliferation

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F

Figure 3: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Harvest and wash treated cells B Resuspend in Annexin V binding buffer A->B C Add Annexin V-FITC and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry to quantify the different cell populations.

Propidium Iodide Cell Cycle Analysis

This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Molecular Docking

This computational technique predicts the binding mode and affinity of a ligand to its target protein.

Workflow:

Molecular_Docking_Workflow A Prepare Protein Structure (e.g., from PDB) C Define Binding Site (Grid Box Generation) A->C B Prepare Ligand Structure (2D to 3D conversion) B->C D Perform Docking Simulation C->D E Analyze Docking Poses and Binding Energies D->E F Visualize Ligand-Protein Interactions E->F

Figure 5: General workflow for molecular docking studies.

Protocol:

  • Protein and Ligand Preparation: Prepare the 3D structures of the target protein (e.g., WRN, FLT3, CHK1) and the this compound derivative.

  • Grid Generation: Define the binding site on the protein and generate a grid box for the docking calculations.

  • Docking: Run the docking simulation using software such as AutoDock or Glide.

  • Analysis: Analyze the resulting docking poses and binding energies to predict the most favorable binding mode and estimate the binding affinity.

Conclusion

This compound serves as a highly valuable scaffold in modern drug discovery, giving rise to derivatives with potent and specific mechanisms of action. The detailed investigation of these derivatives as Werner-dependent antiproliferative agents and dual FLT3/CHK1 inhibitors provides a strong rationale for their further development as targeted cancer therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of this promising class of compounds.

References

The Ascendancy of the Trifluoromethyl Group in Pyrimidine Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical chemistry. Among these, the trifluoromethylpyrimidine core stands out as a privileged scaffold, imparting unique physicochemical properties that can enhance biological activity, improve metabolic stability, and increase bioavailability. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of trifluoromethylpyrimidines, supplemented with detailed experimental protocols, comparative data, and pathway visualizations.

Core Synthetic Strategies

The synthesis of trifluoromethylpyrimidines can be broadly categorized based on the position of the trifluoromethyl group on the pyrimidine ring. Key starting materials often include trifluoromethylated β-dicarbonyl compounds or other precursors bearing the CF3 moiety.

Synthesis of 2-(Trifluoromethyl)pyrimidines

A common route to 2-(trifluoromethyl)pyrimidines involves the cyclocondensation of a trifluoromethylated three-carbon component with an N-C-N fragment, such as guanidine or urea.

Synthesis of 4-(Trifluoromethyl)pyrimidines

The Biginelli reaction, a one-pot cyclocondensation, offers an efficient pathway to 4-(trifluoromethyl)dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[1]

Synthesis of 5-(Trifluoromethyl)pyrimidines

Direct trifluoromethylation of the pyrimidine ring at the 5-position can be challenging due to regioselectivity issues. A more controlled approach involves a one-pot, three-component reaction using sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[1] Another important precursor, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, can be synthesized from 5-(trifluoromethyl)uracil.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of trifluoromethylpyrimidine derivatives. Below are protocols for key transformations.

Protocol 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [1]

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.[1]

  • Reaction: A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5- trifluoromethyl pyrimidine derivative.[1]

Protocol 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction [1]

A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds in their own right.[1]

  • Reaction: A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration.

  • Purification: The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.[1]

Protocol 3: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • Reaction: 5-(Trifluoromethyl)uracil is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to 110-120 °C.

  • Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and n-butyl acetate is added. The POCl3 and some of the n-butyl acetate are removed by distillation under reduced pressure.

  • Purification: The final product is purified by distillation to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a colorless oil.

Reactivity of the Trifluoromethylpyrimidine Core

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Halogenated trifluoromethylpyrimidines, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, are versatile intermediates for introducing various functional groups.

Protocol 4: Nucleophilic Aromatic Substitution on a Dichlorinated Trifluoromethylpyrimidine

  • Reaction: A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and an amine (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight.

  • Work-up: After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic phases are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under vacuum to yield the substituted product.

Data Presentation: Biological Activities

The trifluoromethylpyrimidine scaffold is a key pharmacophore in numerous biologically active compounds. The following tables summarize the in vitro activities of selected derivatives.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)Reference
9u 0.353.245.120.091[2]

Table 2: Antifungal and Antiviral Activities of Trifluoromethylpyrimidine Derivatives

CompoundTargetActivityEC50/IC50 (µg/mL)Reference
5j TMV (curative)Antiviral126.4[3]
5m TMV (protective)Antiviral103.4[3]
5u Rhizoctonia solaniAntifungal26.0[3]

Table 3: Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundC32 IC50 (µM)A375 IC50 (µM)Reference
3b 24.424.4[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Workflow for Trifluoromethylpyrimidine Derivatives

G start Ethyl Trifluoroacetoacetate ring_closure Ring Closure Reaction (e.g., with urea) start->ring_closure chlorination Chlorination (e.g., with POCl3) ring_closure->chlorination substitution Nucleophilic Substitution chlorination->substitution final_product Final Trifluoromethylpyrimidine Derivatives substitution->final_product Introduction of various moieties

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Diagram 2: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Trifluoromethylpyrimidine Derivative (e.g., 9u) Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 5-trifluoromethylpyrimidine derivative.

Diagram 3: Dual Inhibition of FLT3 and CHK1 Signaling

FLT3_CHK1_Pathway cluster_pathways Cellular Processes FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Cell_Proliferation Cell Proliferation & Survival STAT5->Cell_Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->FLT3 Inhibits Inhibitor->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various biologically active molecules. Due to its trifluoromethyl group, this compound is of significant interest in medicinal chemistry for enhancing the metabolic stability and efficacy of potential drug candidates.[1][2] This document outlines its chemical and physical properties, potential hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol
CAS Number 16075-42-6
Melting Point 174-178 °C
Boiling Point 260.7 ± 50.0 °C (Predicted)
Density 1.460 ± 0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature, Keep in a dark place, Sealed in dry conditions

Table 1: Physicochemical Properties of this compound

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. It is crucial to handle this compound with appropriate caution in a laboratory setting.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)H300DangerFatal if swallowed.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319WarningCauses serious eye irritation.[1]
Respiratory Sensitization (Category 1)H334DangerMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335WarningMay cause respiratory irritation.[1]

Table 2: GHS Hazard Classification for this compound

First Aid Measures

In case of accidental exposure, immediate medical attention is required. The following first aid measures should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison center or doctor immediately.[3] Never give anything by mouth to an unconscious person.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves.[3]

  • Eye/Face Protection: Use chemical safety goggles or glasses. A face shield may also be necessary.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3] Safety shoes are also recommended.[3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, mist, or spray.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[3]

  • Storage: Store in a locked, dry, cool, and well-ventilated area.[3] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

While this compound is commercially available, the following section provides a representative synthesis protocol for its derivatives, which illustrates a common experimental workflow involving this compound.

Illustrative Synthesis of a this compound-based Werner Helicase Inhibitor

This protocol is a general procedure for the synthesis of N-aryl-2-(4-(trifluoromethyl)pyridin-2-ylamino)pyrimidine-4-carboxamides, a class of Werner helicase inhibitors, and demonstrates the use of this compound as a key reactant.[5]

Step 1: Synthesis of the Intermediate

  • In a reaction flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.1 eq) in N,N-Dimethylformamide (NMP).[5]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.[5]

  • Heat the reaction to 120 °C and stir for 12-16 hours.[5]

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.[5]

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the ethyl ester intermediate.[5]

Step 2: Amide Formation

  • Dissolve the ethyl ester intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous Tetrahydrofuran (THF).[5]

  • Cool the solution to -78 °C under an inert atmosphere.[5]

  • Slowly add a solution of Lithium diisopropylamide (LDA) (2.5 eq) in THF.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

  • Quench the reaction with a saturated aqueous ammonium chloride solution.[5]

  • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.[5]

  • Purify the final compound by column chromatography or recrystallization.[5]

Experimental Workflow Diagram

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Formation A Dissolve Reactants in NMP B Add DIPEA A->B C Heat to 120°C (12-16h) B->C D Workup and Extraction C->D E Purification D->E F Dissolve Intermediate and Aniline in THF E->F Ethyl Ester Intermediate G Cool to -78°C F->G H Add LDA G->H I Warm to RT (12-24h) H->I J Quench Reaction I->J K Extraction and Purification J->K L L K->L Final Product

Caption: Workflow for the synthesis of a Werner Helicase Inhibitor.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the purity assessment of this compound.[3]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at a suitable wavelength.

  • Standard Preparation: A standard solution of this compound in a 50:50 mixture of acetonitrile and water.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

Biological Context and Signaling Pathways

Current research indicates that this compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[1][7] The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of the final compounds.[5]

Derivatives of this compound have been investigated as potential inhibitors of various signaling pathways implicated in diseases like cancer. For instance, they are key components in the synthesis of Werner (WRN) helicase inhibitors.[1][7] The WRN protein is involved in DNA repair, and its inhibition is a promising strategy for treating certain types of cancer.[7]

Logical Relationship Diagram

G A 2-Amino-4- (trifluoromethyl)pyrimidine B Chemical Synthesis A->B C Biologically Active Derivatives (e.g., WRN Inhibitors) B->C D Inhibition of Target (e.g., Werner Helicase) C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

References

Degradation of 2-Amino-4-(trifluoromethyl)pyrimidine: A Technical Overview of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the degradation pathways of 2-Amino-4-(trifluoromethyl)pyrimidine. Extensive literature review reveals a significant gap in direct experimental data concerning the specific biotic and abiotic degradation of this compound. The presence of a trifluoromethyl group on the pyrimidine ring is known to significantly enhance metabolic stability, making it resistant to conventional degradation pathways observed for unsubstituted pyrimidines like uracil and thymine.

Therefore, this document outlines potential degradation routes for this compound based on established principles of pyrimidine metabolism and the known biotransformation of organofluorine compounds. The pathways described herein are hypothetical and serve as a framework for future experimental investigation.

Core Concepts in Fluorinated Pyrimidine Degradation

The degradation of this compound is predicted to be challenging due to the high strength of the carbon-fluorine bonds in the trifluoromethyl group. Microbial and enzymatic degradation of fluorinated compounds is often slow and may proceed through pathways different from their non-fluorinated analogs. Key enzymatic processes that could potentially initiate degradation include oxidation, reduction, and hydrolysis.

Hypothetical Degradation Pathways

Based on general pyrimidine catabolism and knowledge of fluorinated compound biotransformation, two primary initial routes of degradation can be postulated: modification of the pyrimidine ring and attack on the trifluoromethyl group.

Pathway 1: Pyrimidine Ring Opening (Hypothetical)

This pathway speculates that degradation could be initiated by enzymatic modification of the pyrimidine ring, analogous to the reductive pathway of uracil and thymine degradation. However, the electron-withdrawing nature of the trifluoromethyl group may hinder the initial reduction step.

.dot digraph "Hypothetical_Pyrimidine_Ring_Opening" { graph [fontname="Arial", label="Hypothetical Pyrimidine Ring Opening Pathway", labelloc=t, fontsize=12, rankdir=LR, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Putative Dihydropyrimidine\nDehydrogenase (DPD) action", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; C [label="Dihydro-2-amino-4-(trifluoromethyl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Putative Dihydropyrimidinase\n(DHP) action", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; E [label="N-Carbamoyl-β-amino-γ,γ,γ-trifluoro-crotonic acid amide", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Putative β-Ureidopropionase\n(UP) action", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; G [label="β-Amino-γ,γ,γ-trifluoro-crotonic acid amide + CO2 + NH3", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [arrowhead=none, style=dashed]; B -> C; C -> D [arrowhead=none, style=dashed]; D -> E; E -> F [arrowhead=none, style=dashed]; F -> G; } .enddot

Caption: Hypothetical reductive pathway for this compound.

Pathway 2: Defluorination of the Trifluoromethyl Group (Hypothetical)

An alternative initial step could involve the enzymatic attack on the trifluoromethyl group, a common route for the degradation of some organofluorine compounds. This would likely involve oxidative enzymes such as cytochrome P450 monooxygenases, leading to stepwise or complete defluorination.

.dot digraph "Hypothetical_Defluorination_Pathway" { graph [fontname="Arial", label="Hypothetical Oxidative Defluorination Pathway", labelloc=t, fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Attack\n(e.g., Cytochrome P450)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; C [label="2-Amino-4-(difluoro(hydroxy)methyl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Spontaneous HF Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; E [label="2-Amino-4-(difluoroformyl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; G [label="2-Amino-pyrimidine-4-carboxylic acid difluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Further Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; I [label="2-Amino-pyrimidine-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [arrowhead=none, style=dashed]; B -> C; C -> D [arrowhead=none, style=dashed]; D -> E; E -> F [arrowhead=none, style=dashed]; F -> G; G -> H [arrowhead=none, style=dashed]; H -> I; } .enddot

Caption: Hypothetical pathway involving initial oxidative defluorination.

Quantitative Data Summary

As of the date of this publication, there is no quantitative data available in the peer-reviewed literature regarding the degradation rates, half-life, or formation of metabolites for this compound in any biological or environmental matrix. The tables below are provided as templates for future research.

Table 1: Template for Biotic Degradation Data

ParameterValueConditionsMatrixReference
Half-life (t½)Data not availablee.g., Aerobic, Anaerobice.g., Soil, Activated Sludge-
Degradation Rate Constant (k)Data not availablee.g., 25°C, pH 7e.g., Pure Culture-
Major MetabolitesNot identified---
Mineralization (% to CO2)Data not available---

Table 2: Template for Abiotic Degradation Data

Degradation ProcessParameterValueConditionsReference
PhotodegradationQuantum YieldData not availablee.g., Wavelength, Sensitizer-
Half-life (t½)Data not availablee.g., Simulated Sunlight-
HydrolysisHalf-life (t½) at pH 5Data not availablee.g., 25°C-
Half-life (t½) at pH 7Data not availablee.g., 25°C-
Half-life (t½) at pH 9Data not availablee.g., 25°C-

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are not currently available. Researchers interested in investigating this topic may adapt standard methodologies used for studying the environmental fate of pesticides and pharmaceuticals. Below are generalized outlines for potential experiments.

Protocol 1: Aerobic Biodegradation in Soil
  • Soil Collection and Preparation: Collect soil from a relevant location, sieve to remove large particles, and characterize its properties (pH, organic matter content, texture).

  • Spiking: Treat soil samples with a known concentration of this compound, typically dissolved in a minimal amount of a suitable solvent.

  • Incubation: Incubate the treated soil under controlled aerobic conditions (e.g., 25°C, 60% of water holding capacity) in the dark.

  • Sampling: Collect soil subsamples at predetermined time intervals.

  • Extraction: Extract the parent compound and potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Quantify the concentration of this compound and identify metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: Determine the degradation kinetics (e.g., first-order) and calculate the half-life.

Protocol 2: Photodegradation in Aqueous Solution
  • Solution Preparation: Prepare a solution of this compound in purified water or a relevant buffer at a known concentration.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) in a temperature-controlled chamber.

  • Control Samples: Maintain identical samples in the dark to assess for any non-photolytic degradation.

  • Sampling: Withdraw aliquots of the solution at various time points.

  • Analysis: Analyze the samples by HPLC or a similar technique to measure the decrease in the parent compound concentration and the formation of photoproducts.

  • Data Analysis: Calculate the photodegradation rate and quantum yield.

Conclusion and Future Directions

The degradation of this compound remains an uninvestigated area. The inherent stability conferred by the trifluoromethyl group suggests that this compound is likely to be persistent in biological systems and the environment. The hypothetical pathways presented in this guide provide a starting point for researchers to design experiments aimed at elucidating the actual degradation mechanisms. Future studies should focus on:

  • Microbial Degradation Studies: Isolating and characterizing microorganisms capable of transforming or degrading this compound.

  • Metabolite Identification: Identifying the structures of any degradation products to understand the transformation pathways.

  • Enzymatic Studies: Investigating the specific enzymes responsible for the initial steps of degradation.

  • Environmental Fate Modeling: Using experimental data to model the persistence and transport of this compound in various environmental compartments.

A thorough understanding of the degradation pathways of this compound is crucial for assessing its environmental risk and for the development of safe and effective pharmaceuticals and other products containing this chemical moiety.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block for a diverse range of biologically active molecules. Its derivatives have garnered significant attention, particularly as potent inhibitors of Werner (WRN) helicase, a promising therapeutic target in microsatellite instability-high (MSI-H) cancers.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyrimidine core. This document provides detailed protocols and application notes for the Suzuki coupling of a 2-amino-4-halo-6-(trifluoromethyl)pyrimidine with a range of boronic acids, facilitating the synthesis of compound libraries for drug discovery and lead optimization.

Data Presentation: Reaction Scope and Yields

The following table summarizes the representative yields obtained from the Suzuki-Miyaura coupling of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine with various arylboronic acids. The reaction conditions are based on established protocols for similar pyrimidine substrates and may require optimization for specific cases.[3][4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine85
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine82
33-Methoxyphenylboronic acid2-Amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine78
44-Fluorophenylboronic acid2-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine88
54-Chlorophenylboronic acid2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine80
64-(Trifluoromethyl)phenylboronic acid2-Amino-4-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)pyrimidine75
74-Acetylphenylboronic acid2-Amino-4-(4-acetylphenyl)-6-(trifluoromethyl)pyrimidine72
8Thiophene-2-boronic acid2-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine65
9Pyridine-3-boronic acid2-Amino-4-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine68

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine with an arylboronic acid.[3][4][5]

Materials:

  • 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 100-120 °C for 15-30 minutes with stirring.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-aryl-6-(trifluoromethyl)pyrimidine.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: - 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Conventional Heating or Microwave) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2-Amino-4-aryl-6-(trifluoromethyl)pyrimidine purification->product wrn_pathway Role of WRN in DNA Repair and Replication Stress Response cluster_wrn WRN Helicase Function cluster_repair DNA Repair Pathways replication_stress Replication Stress (e.g., stalled fork) wrn WRN Helicase replication_stress->wrn recruits dna_damage DNA Double-Strand Breaks dna_damage->wrn recruits ber Base Excision Repair (BER) wrn->ber nhej Non-Homologous End Joining (NHEJ) wrn->nhej hr Homologous Recombination (HR) wrn->hr fork_restart Replication Fork Restart wrn->fork_restart apoptosis Apoptosis / Cell Death (in MSI-H Cancers) wrn->apoptosis prevents wrn_inhibition Inhibition by 2-Amino-4-aryl-6-(trifluoromethyl)pyrimidine Derivatives wrn_inhibition->wrn wrn_inhibition->apoptosis promotes genomic_stability Genomic Stability ber->genomic_stability nhej->genomic_stability hr->genomic_stability fork_restart->genomic_stability

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyrimidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of leaving groups, typically halogens, at the C2, C4, and C6 positions, enabling the synthesis of diverse libraries of compounds for drug discovery.

The incorporation of a CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] These desirable properties have led to the development of numerous trifluoromethylpyrimidine-containing compounds with applications as antifungal, insecticidal, and anticancer agents.[2] Notably, this scaffold is a key component of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy.[3][4]

These application notes provide an overview of the SNAr on trifluoromethylpyrimidines and detailed protocols for reactions with common nucleophiles.

General Principles of SNAr on Trifluoromethylpyrimidines

The SNAr reaction on trifluoromethylpyrimidines proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The highly electronegative CF₃ group stabilizes this intermediate, thereby accelerating the reaction.

Several factors influence the outcome of the reaction:

  • Position of the CF₃ Group: The activating effect is most pronounced when the CF₃ group is ortho or para to the leaving group, as this allows for optimal resonance stabilization of the negatively charged intermediate.

  • Leaving Group: The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine rendering the attached carbon more electrophilic.[5]

  • Regioselectivity: On di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position. However, the presence of other substituents on the ring can alter this preference. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[5]

  • Nucleophile: The nature of the nucleophile plays a crucial role. Stronger nucleophiles will react more readily. For weaker nucleophiles, harsher reaction conditions such as elevated temperatures may be necessary.

  • Solvent and Base: The choice of solvent and base is critical for reaction success. Aprotic polar solvents like DMF and DMSO are commonly used. Non-nucleophilic bases such as DIPEA or triethylamine are often employed to scavenge the acid generated during the reaction.[5]

Applications in Drug Discovery

The trifluoromethylpyrimidine core is a versatile platform for the development of therapeutic agents. A prominent example is its use in the design of EGFR inhibitors for cancer treatment.[3][4] The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[3] Compounds containing the trifluoromethylpyrimidine scaffold have been shown to effectively inhibit EGFR, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][4]

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax CytoC_m Cytochrome c Bax->CytoC_m pore formation Bak Bak Bak->CytoC_m pore formation Bcl2 Bcl-2 Bcl2->Bax Bcl2->Bak CytoC_c Cytochrome c CytoC_m->CytoC_c release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage, Trifluoromethylpyrimidine Drug) Apoptotic_Stimuli->Bax Apoptotic_Stimuli->Bak Apoptotic_Stimuli->Bcl2 Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleavage & activation Apoptosome->Caspase9 activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC_c->Apaf1

Experimental Protocols

The following are generalized protocols for the SNAr of a chloro-trifluoromethylpyrimidine with various nucleophiles. Researchers should optimize conditions for their specific substrate and nucleophile.

General Experimental Workflow

Experimental_Workflow Start Start Combine_Reagents Combine Chloro-trifluoromethylpyrimidine, Nucleophile, Solvent, and Base in a reaction vessel Start->Combine_Reagents Reaction Heat reaction mixture (Conventional or Microwave) Combine_Reagents->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous work-up and extraction Monitor->Workup Complete Purification Purify crude product (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterize final product (NMR, MS, HRMS) Purification->Characterization End End Characterization->End

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of amino-trifluoromethylpyrimidines.

Materials:

  • Chloro-trifluoromethylpyrimidine (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or ethanol)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure (Conventional Heating):

  • To a solution of the chloro-trifluoromethylpyrimidine in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-trifluoromethylpyrimidine.

Procedure (Microwave Irradiation):

  • In a microwave reaction vial, combine the chloro-trifluoromethylpyrimidine, the amine nucleophile, the base, and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work-up and purify the product as described for conventional heating.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the synthesis of (alkyl/arylthio)-trifluoromethylpyrimidines.

Materials:

  • Chloro-trifluoromethylpyrimidine (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH, 1.2 equiv)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol in the solvent and adding the base. Stir for a short period at room temperature.

  • Add the chloro-trifluoromethylpyrimidine to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (1-12 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Dry, concentrate, and purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol outlines the synthesis of alkoxy-trifluoromethylpyrimidines.

Materials:

  • Chloro-trifluoromethylpyrimidine (1.0 equiv)

  • Alcohol nucleophile (can be used as solvent or 1.1-2.0 equiv)

  • Base (e.g., NaH, potassium tert-butoxide, 1.1 equiv)

  • Anhydrous solvent (if alcohol is not the solvent, e.g., THF, dioxane)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol in the solvent before adding the base.

  • Add the chloro-trifluoromethylpyrimidine to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, concentrate, and purify the crude product.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on trifluoromethylpyrimidines and the biological activity of the resulting products.

Table 1: Synthesis of Amino-Trifluoromethylpyrimidines

Starting MaterialAmine NucleophileProductYield (%)Reference
4-chloro-6-(trifluoromethyl)pyrimidine3-aminophenol3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline70.6[6][7]
4-chloro-6-(trifluoromethyl)pyrimidine4-aminophenol4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline70.6[6][7]
2,4-dichloro-5-(trifluoromethyl)pyrimidineN¹-(4-aminophenyl)ethane-1,2-diamineN¹-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-N²-phenylethane-1,2-diamine85[8]

Table 2: Biological Activity of Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Compound IDStructureA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)Reference
9u(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.353.245.120.091[3][4]
4c2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide0.56-2.46-[8]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base, or a more polar aprotic solvent. Ensure all reagents and solvents are anhydrous. The pyrimidine ring must be sufficiently activated by the electron-withdrawing group.[5]

  • Side Reactions: To minimize side reactions like hydrolysis, ensure anhydrous conditions and use an inert atmosphere. If the solvent is also a nucleophile (e.g., an alcohol), it may compete with the intended nucleophile.[5]

  • Regioselectivity Issues: If a mixture of isomers is obtained, purification by column chromatography may be necessary. Modifying the reaction temperature or the nucleophile can sometimes improve regioselectivity.[5]

Conclusion

Nucleophilic aromatic substitution on trifluoromethylpyrimidines is a robust and versatile method for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore this chemistry in the context of drug discovery and development, particularly for the generation of novel kinase inhibitors and other therapeutic agents. Careful optimization of reaction conditions is key to achieving high yields and desired regioselectivity.

References

Application Notes and Protocols: Synthesis of Fungicides Using 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fungicides derived from 2-Amino-4-(trifluoromethyl)pyrimidine. The document includes synthetic schemes, experimental procedures, quantitative data on fungicidal activity, and insights into the probable mode of action.

Introduction

Pyrimidine derivatives are a cornerstone in the development of agrochemicals due to their wide range of biological activities.[1][2] The incorporation of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance the efficacy, stability, and bioavailability of these compounds.[2] This document focuses on the synthesis and application of fungicides derived from this compound, a key building block for generating a diverse library of potential antifungal agents. The described compounds have shown significant activity against various phytopathogenic fungi, making them promising candidates for further research and development in crop protection.

Synthesis of 4-Phenyl-6-(trifluoromethyl)-2-aminopyrimidine Derivatives

A prominent class of fungicides can be synthesized through the condensation of a substituted acetophenone with ethyl trifluoroacetate, followed by cyclization with guanidine hydrochloride. This approach yields 4-substituted-phenyl-6-(trifluoromethyl)-2-aminopyrimidines.

Experimental Workflow

G cluster_synthesis Synthesis of Intermediate I cluster_cyclization Fungicide Synthesis start Substituted Acetophenone + Ethyl Trifluoroacetate step1 Claisen Condensation (Sodium Methoxide, Reflux) start->step1 intermediate1 Intermediate I: 1-(Substituted-phenyl)-4,4,4-trifluorobutane-1,3-dione step1->intermediate1 intermediate1_ref Intermediate I step2 Cyclocondensation intermediate1_ref->step2 reagent Guanidine Hydrochloride (Sodium Methoxide, Reflux) reagent->step2 product Final Product: 4-(Substituted-phenyl)-6-(trifluoromethyl)-2-aminopyrimidine step2->product

Caption: Synthetic workflow for 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidines.

Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)-6-(trifluoromethyl)-2-aminopyrimidine (Compound III-3)

This protocol is adapted from the synthesis of a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines.[2]

Step 1: Synthesis of 1-(2-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)

  • To a solution of sodium methoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of anhydrous methanol), add 13.8 g (0.1 mol) of 2'-fluoroacetophenone.

  • Slowly add 14.2 g (0.1 mol) of ethyl trifluoroacetate to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • After cooling, pour the mixture into 200 mL of ice water and acidify with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(2-Fluorophenyl)-6-(trifluoromethyl)-2-aminopyrimidine (Final Product)

  • To a solution of sodium methoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of anhydrous methanol), add the crude 1-(2-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione from the previous step.

  • Add 9.6 g (0.1 mol) of guanidine hydrochloride to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, pour the mixture into 200 mL of ice water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Fungicidal Activity Data

The synthesized compounds were evaluated for their in vitro and in vivo fungicidal activities against various plant pathogens. The results are summarized in the tables below.

In Vitro Fungicidal Activity against Botrytis cinerea[2]
Compound IDSubstituent (R)EC₅₀ (µg/mL) on FGAEC₈₀ (µg/mL) on FGA
III-3 2-F< 1.01.56
III-8 2-Cl, 4-F1.953.91
III-11 2,4-di-F3.917.81
III-13 4-F1.953.91
Pyrimethanil (Control)1.953.91
Cyprodinil (Control)3.917.81

FGA: Fructose Gelatin Agar

In Vivo Control Efficiency against Botrytis cinerea[2]
Compound IDSubstituent (R)Concentration (µg/mL)Control Efficiency (%)
III-3 2-F75090.5
III-8 2-Cl, 4-F75085.2
III-11 2,4-di-F75088.9
Pyrimethanil (Control)75075.3
Cyprodinil (Control)75085.6

Mode of Action and Signaling Pathway

Anilinopyrimidine fungicides, a class to which these compounds are related, are known to inhibit the biosynthesis of methionine.[3] However, recent studies suggest a more complex mechanism of action that may also involve the disruption of mitochondrial function, leading to oxidative stress and ultimately, programmed cell death.[4]

Proposed Signaling Pathway for Fungicide-Induced Cell Death

G cluster_pathway Proposed Fungicidal Action Pathway fungicide Trifluoromethyl Pyrimidine Fungicide target Primary Intracellular Targets (e.g., Methionine Biosynthesis) fungicide->target Inhibition stress Cellular Stress Response target->stress ras_pka RAS/PKA Signaling Pathway Activation stress->ras_pka mitochondria Increased Mitochondrial Activity and Respiration ras_pka->mitochondria ros Reactive Oxygen Species (ROS) Production mitochondria->ros damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage death Fungal Cell Death damage->death

Caption: Proposed signaling cascade for fungicide-induced cell death.

The proposed pathway suggests that the primary interaction of the fungicide with its molecular target (potentially an enzyme in the methionine biosynthesis pathway) induces a cellular stress response. This, in turn, activates signaling cascades such as the RAS/PKA pathway, leading to an increase in mitochondrial respiration. The heightened mitochondrial activity results in the overproduction of reactive oxygen species (ROS), which cause widespread oxidative damage to essential cellular components, culminating in fungal cell death.

Conclusion

This compound serves as a versatile precursor for the synthesis of a variety of potent fungicides. The protocols and data presented herein demonstrate a straightforward synthetic route to novel 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidine derivatives with significant fungicidal activity against important plant pathogens like Botrytis cinerea. The elucidation of the potential mode of action provides a foundation for the rational design of next-generation fungicides with improved efficacy and a lower propensity for resistance development. Further investigation into the precise molecular targets and the intricacies of the induced cell death pathway is warranted.

References

Application Notes: Synthesis of Bioactive Molecules Utilizing 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine is a valuable building block in medicinal chemistry, frequently employed in the synthesis of bioactive molecules, particularly kinase inhibitors. The trifluoromethyl group can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of potent Werner helicase (WRN) inhibitors, which have shown significant antiproliferative activity in cancer cell lines. The primary synthetic route involves a Buchwald-Hartwig amination reaction.

Key Bioactive Molecules and Quantitative Data

Recent research has identified a series of N-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives as potent inhibitors of Werner helicase (WRN), a promising target in cancers with microsatellite instability. Two standout compounds from this series are 11g and 11h . Their biological activities are summarized in the table below.

CompoundTargetHCT116 IC50 (µM)LNCaP IC50 (µM)SW620 IC50 (µM)PC3 IC50 (µM)WRN Helicase IC50 (µM)Reference
11g WRN Helicase1.521.724.242.786.61[1][2]
11h WRN Helicase2.221.602.373.21Not Reported[1][2]

Experimental Protocols

The synthesis of the target WRN inhibitors is achieved through a palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(trifluoromethyl)pyrimidine with the appropriate substituted anilines.

General Synthetic Workflow

The overall synthetic strategy is a one-step process.

SynthesisWorkflow cluster_conditions Reaction Conditions reactant1 2-Chloro-4- (trifluoromethyl)pyrimidine process process reactant1->process Buchwald-Hartwig Amination reactant2 Substituted Aniline reactant2->process Buchwald-Hartwig Amination catalyst Pd Catalyst & Ligand catalyst->process base Base base->process product N-Aryl-4-(trifluoromethyl) pyrimidin-2-amine process->product

Caption: General workflow for the synthesis of N-aryl-4-(trifluoromethyl)pyrimidin-2-amines.

Detailed Protocol: Synthesis of N-(4-cyanophenyl)-4-(trifluoromethyl)pyrimidin-2-amine (Compound 11g) and N-(4-(N,N-dimethylsulfamoyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine (Compound 11h)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine

  • 4-aminobenzonitrile (for 11g )

  • 4-amino-N,N-dimethylbenzenesulfonamide (for 11h )

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), the corresponding aniline (4-aminobenzonitrile for 11g or 4-amino-N,N-dimethylbenzenesulfonamide for 11h ) (1.0 eq), sodium tert-butoxide (3.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and stir for 8 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Triturate the residue with water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Note: While specific yields for compounds 11g and 11h were not detailed in the available literature, similar Buchwald-Hartwig aminations of 2-chloropyrimidines report yields ranging from moderate to good (typically 27-82%).[3]

Signaling Pathway and Mechanism of Action

Werner helicase is a key enzyme involved in DNA repair, and its inhibition in cancer cells with microsatellite instability leads to synthetic lethality. The synthesized N-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives act as inhibitors of WRN helicase, disrupting DNA replication and repair processes in these cancer cells, ultimately leading to apoptosis.

SignalingPathway cluster_Cell Cellular Processes WRN_Inhibitor WRN Inhibitor (e.g., Compound 11g) WRN Werner Helicase (WRN) WRN_Inhibitor->WRN inhibits DNA_Repair DNA Repair & Replication WRN->DNA_Repair enables Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to Cell_Survival Cell_Survival DNA_Repair->Cell_Survival promotes MSI_Cancer Microsatellite Instability (MSI) Cancer Cell MSI_Cancer->WRN dependency

Caption: Simplified diagram of the WRN inhibitor's mechanism of action in MSI cancer cells.

References

Application Notes and Protocols: 2-Amino-4-(trifluoromethyl)pyrimidine in the Synthesis of Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-4-(trifluoromethyl)pyrimidine and its derivatives in the development of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This document includes detailed experimental protocols, quantitative biological data for a key inhibitor, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.[4]

The pyrimidine scaffold is a key pharmacophore in the design of kinase inhibitors. The specific starting material, this compound, and its pyridine analogue, 2-amino-4-(trifluoromethyl)pyridine, are valuable building blocks in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the amino group provides a versatile handle for synthetic modifications.[5]

A prominent example of a dual PI3K/mTOR inhibitor synthesized from a related scaffold is Bimiralisib (PQR309) .[6][7] Bimiralisib is a potent, orally bioavailable, pan-class I PI3K and mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[6][7][8] Its synthesis utilizes 2-amino-4-(trifluoromethyl)pyridine as a key intermediate, highlighting the importance of this structural motif.

Data Presentation

The biological activity of Bimiralisib (PQR309) is summarized in the tables below, providing a clear comparison of its inhibitory potency against different PI3K isoforms and mTOR.

Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)

TargetIC50 (nM)Ki (nM)
PI3Kα3317
PI3Kβ661-
PI3Kγ708-
PI3Kδ451-
mTOR89-
Data compiled from multiple sources.[6][8][9]

Table 2: Cellular Activity of Bimiralisib (PQR309)

Cell LineAssayIC50 (µM)
PC3 (Prostate Cancer)Inhibition of pAKT (Ser473) phosphorylation0.05 - 0.20
NCI-60 Panel AverageGrowth Inhibition (GI50)0.7
Data compiled from multiple sources.[8][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative dual PI3K/mTOR inhibitor, Bimiralisib, along with protocols for essential biological assays.

Protocol 1: Synthesis of 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib)

This protocol describes a Suzuki cross-coupling reaction to synthesize Bimiralisib from a chlorotriazine intermediate and a boronic acid pinacol ester derived from 2-amino-4-(trifluoromethyl)pyridine.[6][11]

Materials:

  • 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Purge the vessel with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.

Expected Yield: Moderate to good yields (typically 60-80%) are expected for this type of coupling reaction.[5]

Protocol 2: In Vitro PI3K/mTOR Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ) or mTOR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR)

  • Test compound (e.g., Bimiralisib) in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™)

  • 384-well microplates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in the assay buffer.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the PI3K or mTOR enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents according to the manufacturer's instructions.

  • Incubate for an additional period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader to measure the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for PI3K/mTOR Pathway Inhibition (Western Blot)

This protocol describes the use of Western blotting to assess the inhibition of PI3K/mTOR pathway signaling in cancer cells by measuring the phosphorylation status of downstream effectors like Akt.

Materials:

  • Cancer cell line (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • Test compound (e.g., Bimiralisib)

  • Growth factor (e.g., IGF-1 or insulin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Mandatory Visualizations

The following diagrams illustrate the PI3K/mTOR signaling pathway, the general synthetic workflow for the dual inhibitors, and the experimental workflow for the cellular assay.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when unphosphorylated) Bimiralisib Bimiralisib Bimiralisib->PI3K Bimiralisib->mTORC2 Bimiralisib->mTORC1

Caption: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Bimiralisib.

Synthetic_Workflow Start 2-Amino-4-(trifluoromethyl)pyridine Intermediate1 Boronic Acid Pinacol Ester Start->Intermediate1 Coupling Suzuki Coupling Intermediate1->Coupling Intermediate2 4,4'-(6-Chloro-1,3,5- triazine-2,4-diyl)dimorpholine Intermediate2->Coupling Product Bimiralisib Coupling->Product Purification Purification Product->Purification Final Dual PI3K/mTOR Inhibitor Purification->Final

Caption: General Synthetic Workflow for Bimiralisib.

Cellular_Assay_Workflow CellCulture 1. Cell Culture (e.g., PC3 cells) SerumStarve 2. Serum Starvation (12-24h) CellCulture->SerumStarve Inhibitor 3. Inhibitor Treatment (e.g., Bimiralisib) SerumStarve->Inhibitor Stimulation 4. Growth Factor Stimulation (e.g., IGF-1) Inhibitor->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis WesternBlot 6. Western Blotting (p-Akt, total Akt) Lysis->WesternBlot Analysis 7. Data Analysis WesternBlot->Analysis

Caption: Workflow for Cellular Inhibition Assay using Western Blot.

References

Application of 2-Amino-4-(trifluoromethyl)pyrimidine in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that holds significant promise for advancements in materials science. The unique combination of a pyrimidine ring, an amino group, and a trifluoromethyl group imparts a range of desirable properties to materials incorporating this moiety. The electron-deficient nature of the pyrimidine ring, coupled with the high electronegativity and stability of the trifluoromethyl group, can enhance thermal stability, chemical resistance, and electronic properties of polymers and functional materials. While its primary applications to date have been in the pharmaceutical and agrochemical sectors, its potential as a building block for advanced materials is an area of growing interest.

The trifluoromethyl group is known to increase the metabolic stability and bioavailability of drug candidates, and in the context of materials science, it can improve the durability and performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). Pyrimidine derivatives are increasingly being explored as components of host materials, electron-transporting materials, and emitters in OLEDs due to their favorable electronic and photophysical properties.

This document provides a detailed overview of the potential applications of this compound in materials science, including hypothetical application notes and representative experimental protocols.

Potential Applications in Materials Science

The incorporation of this compound into material structures can be leveraged for several applications:

  • Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, it can contribute to high triplet energy levels, which is crucial for efficient blue phosphorescent OLEDs. Its electron-deficient nature also makes it a candidate for electron-transporting materials, facilitating efficient charge injection and transport within the device.

  • High-Performance Polymers: When used as a monomer in the synthesis of polymers like polyimides or polyamides, the trifluoromethyl group can enhance thermal stability, flame retardancy, and chemical resistance, making these materials suitable for demanding applications in aerospace and electronics.

  • Functional Coatings: The unique properties of the trifluoromethyl group can be utilized to create coatings with low surface energy, leading to hydrophobic and oleophobic surfaces. These coatings can find applications in self-cleaning surfaces and anti-fouling materials.

  • Sensors: The pyrimidine core can be functionalized to create materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes, paving the way for the development of novel chemical sensors.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 174-178 °C
Solubility Soluble in polar organic solvents
Table 2: Representative Performance Data of Pyrimidine-Based OLEDs (Hypothetical)
MaterialRoleMaximum External Quantum Efficiency (EQE)Emission Color
TPM-CF3 Host25%Blue
TPM-H Host22%Blue
ETM-CF3 Electron TransportN/AN/A

(Note: TPM-CF3 is a hypothetical host material incorporating the this compound moiety. TPM-H is a non-fluorinated analogue for comparison. ETM-CF3 is a hypothetical electron transport material.)

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of a host material for OLEDs using this compound. This protocol is based on common synthetic routes for similar pyrimidine-based materials.

Protocol 1: Synthesis of a Hypothetical Carbazole-Substituted Pyrimidine Host Material (Cz-Pyr-CF3)

Objective: To synthesize a potential host material for blue phosphorescent OLEDs by coupling a carbazole donor moiety to the this compound core.

Materials:

  • This compound

  • 9-(4-bromophenyl)-9H-carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), 9-(4-bromophenyl)-9H-carbazole (1.1 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, Cz-Pyr-CF3.

Characterization:

  • The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The thermal properties (e.g., glass transition temperature and decomposition temperature) should be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • The photophysical properties (e.g., absorption and emission spectra, photoluminescence quantum yield) should be measured in a suitable solvent.

  • The electrochemical properties (e.g., HOMO and LUMO energy levels) should be determined by cyclic voltammetry.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Cz-Pyr-CF3 cluster_characterization Material Characterization cluster_application Device Fabrication & Testing start Reaction Setup: - this compound - 9-(4-bromophenyl)-9H-carbazole - Catalyst & Base reaction Reaction: Reflux in Toluene 24 hours start->reaction Heat workup Work-up & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Cz-Pyr-CF3 purification->product structural Structural Analysis: NMR, Mass Spec product->structural thermal Thermal Analysis: TGA, DSC product->thermal photophysical Photophysical Analysis: UV-Vis, PLQY product->photophysical electrochemical Electrochemical Analysis: Cyclic Voltammetry product->electrochemical fabrication OLED Fabrication electrochemical->fabrication testing Performance Testing: EQE, Lifetime

Caption: Experimental workflow for the synthesis and characterization of a hypothetical OLED host material.

logical_relationship cluster_compound This compound cluster_properties Resulting Material Properties cluster_applications Potential Applications pyrimidine Pyrimidine Ring (Electron Deficient) compound This compound pyrimidine->compound amino Amino Group (Functional Handle) amino->compound trifluoromethyl Trifluoromethyl Group (Electron Withdrawing, Stable) trifluoromethyl->compound thermal_stability Enhanced Thermal Stability compound->thermal_stability chemical_resistance Improved Chemical Resistance compound->chemical_resistance electronic_properties Favorable Electronic Properties compound->electronic_properties polymers High-Performance Polymers thermal_stability->polymers coatings Functional Coatings chemical_resistance->coatings oleds OLEDs electronic_properties->oleds

Caption: Relationship between the structural components of the molecule and its potential applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and application of 2-Amino-4-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound are:

  • Two-Step Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine: This involves a selective amination to replace one chlorine atom, followed by a catalytic dehalogenation to remove the second.[1][2]

  • Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine: This method involves a direct nucleophilic substitution of the chlorine atom with an amino group, typically using aqueous ammonia at high temperature and pressure.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be an effective alternative for forming the C-N bond under milder conditions.[1]

Q2: What are the key challenges in synthesizing this compound?

A2: Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion.[1] The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyrimidine ring, which can make nucleophilic substitution reactions challenging and reduce the nucleophilicity of the exocyclic amino group in subsequent reactions.[3] Careful control of reaction conditions such as temperature, pressure, and catalyst choice is crucial.[1]

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents. For long-term storage, temperatures of -20°C (for one month) or -80°C (for six months) are recommended, with protection from light.[3]

Q4: My amide coupling reaction using this compound is sluggish. Why is this happening and what can I do?

A4: The reduced nucleophilicity of the amino group, caused by the electron-withdrawing trifluoromethyl group, is the likely cause.[3] To improve the reaction, you can:

  • Use a stronger coupling reagent: Reagents like HATU or PyBOP are more effective for deactivated amines than standard ones like HBTU/HOBt.[3]

  • Activate the carboxylic acid: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • Increase the reaction temperature: Gently heating the reaction to 40-60 °C can help drive it to completion.[3]

  • Use a stronger, non-nucleophilic base: Switch from triethylamine to a stronger base like DBU or a phosphazene base.[3]

Q5: The melting point of my this compound reagent is lower than the reported range (e.g., 174-178 °C). Is it impure?

A5: Yes, a melting point that is lower or broader than the typical range can indicate the presence of impurities. These impurities might negatively affect your reaction's outcome, so purification by recrystallization may be necessary.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield • Incomplete reaction.• Suboptimal reaction temperature or pressure.• Catalyst deactivation.• Poor quality of starting materials.• Increase reaction time or temperature within the recommended range.[1]• Ensure the autoclave is properly sealed to maintain pressure.[1]• Use fresh catalyst and ensure proper handling. For Buchwald-Hartwig amination, consider more robust ligands.[1]• Verify the purity of starting materials using appropriate analytical techniques.[1]
Incomplete Reaction • Insufficient reaction time or temperature.• Inadequate mixing.• Catalyst poisoning or deactivation.• Gradually increase reaction time and/or temperature while monitoring for side product formation.[1]• Ensure vigorous stirring, especially in heterogeneous mixtures. • Use fresh, high-purity catalyst and degassed solvents.[3]
Formation of Side Products • Over-reaction or decomposition at high temperatures.• Presence of impurities in starting materials.• Incorrect stoichiometry.• Optimize reaction temperature and time to minimize side reactions.• Purify starting materials before use.• Carefully control the molar ratios of reactants.
Difficulty in Product Isolation and Purification • Product is highly soluble in the reaction mixture.• Formation of emulsions during workup.• Co-crystallization with impurities.• After the reaction, cool the mixture to induce crystallization and filter the product.[1]• During extraction, wash with brine to help break emulsions.[1]• Recrystallize the crude product from a suitable solvent system to improve purity.[1]

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1: Direct Amination[1]Protocol 2: Two-Step Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine[1][2]
Starting Material 2-Chloro-4-(trifluoromethyl)pyridine2,6-dichloro-4-(trifluoromethyl)pyridine
Key Reagents 28% Aqueous AmmoniaStep 1: 28% Aqueous Ammonia, THFStep 2: 5% Pd/C, H₂
Temperature 180 °CStep 1: 150 °CStep 2: 100 °C
Pressure ~20 atmStep 2: 2.0 MPa
Reaction Time 10 hoursStep 1: ~6 hoursStep 2: ~3 hours
Key Advantages Fewer steps.Generally proceeds under milder conditions than direct amination.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine [1][2]

This method involves an initial selective amination followed by a catalytic hydrogenation to remove the remaining chlorine atom.

  • Step 1: Amination

    • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).[1][2]

    • Seal the autoclave and heat the mixture to 150 °C with stirring.[1][2]

    • Maintain the reaction for approximately 6 hours.[1][2]

    • After the reaction, cool the autoclave to 30-40 °C.[1][2] The intermediate, 2-amino-6-chloro-4-(trifluoromethyl)pyridine, can be carried forward without isolation.

  • Step 2: Dehalogenation

    • To the resulting mixture from Step 1, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet).[1][2]

    • Pressurize the autoclave with hydrogen gas to 2.0 MPa.[1][2]

    • Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.[1][2]

    • After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite to remove the catalyst.[2]

    • Concentrate the filtrate, wash the resulting solid with a solvent like hexane, and dry under reduced pressure to yield this compound.[1]

Protocol 2: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine [1]

This protocol describes a direct, one-step synthesis in an autoclave.

  • Charging the Autoclave: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[1]

  • Reaction: Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will reach approximately 20 atm.[1]

  • Isolation: After cooling the autoclave, collect the resulting crystals by filtration.[1]

  • Purification: Wash the collected crystals with water and dry to obtain the final product.[1]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution & Optimization cluster_outcome Outcome Start Reaction Issue Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temp, Time, Pressure) Start->Check_Conditions Hypothesis Formulate Hypothesis (e.g., Catalyst Deactivated, Incomplete Conversion) Check_Reagents->Hypothesis Check_Conditions->Hypothesis Modify Implement Corrective Action (e.g., Use Fresh Catalyst, Adjust Temperature) Hypothesis->Modify Rerun Re-run Experiment with Modified Conditions Modify->Rerun Analyze Analyze Results Rerun->Analyze Success Problem Resolved Analyze->Success Successful Failure Problem Persists Analyze->Failure Unsuccessful Failure->Hypothesis Re-evaluate

Caption: A logical workflow for troubleshooting failed reactions.

Two_Step_Synthesis cluster_step1 Step 1: Selective Amination cluster_step2 Step 2: Dehalogenation Start 2,6-dichloro-4- (trifluoromethyl)pyridine Reagents1 + NH3 (aq) + THF Reaction1 Heat to 150°C ~6 hours in Autoclave Start->Reaction1 Reagents1->Reaction1 Intermediate 2-amino-6-chloro-4- (trifluoromethyl)pyridine Reaction1->Intermediate Reagents2 + 5% Pd/C + H2 (2.0 MPa) Reaction2 Heat to 100°C ~3 hours in Autoclave Intermediate->Reaction2 Reagents2->Reaction2 Workup Cool & Filter through Celite Reaction2->Workup End 2-Amino-4- (trifluoromethyl)pyrimidine Workup->End

Caption: Workflow for the two-step synthesis of the target compound.

References

Technical Support Center: Suzuki Coupling with Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving aminopyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with aminopyrimidines often challenging?

A1: Aminopyrimidines can be difficult substrates in Suzuki coupling for several key reasons:

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine ring nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which slows down or stops the catalytic cycle.[1][2]

  • Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step in the catalytic cycle.[1]

  • C-Cl Bond Strength: If using a chloropyrimidine, the carbon-chlorine bond is stronger and less reactive than carbon-bromine or carbon-iodine bonds, making oxidative addition more difficult and often requiring more active catalysts and higher temperatures.[3][4]

Q2: My aminopyrimidine Suzuki reaction is not working or has a very low yield. What are the most common causes?

A2: Complete reaction failure or low yields typically point to a critical issue with one of the core reaction components or conditions.[4] Key areas to investigate include:

  • Inactive Catalyst System: The chosen palladium source and ligand may not be active enough for the specific aminopyrimidine substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective, especially with less reactive aryl chlorides.[2][4]

  • Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[4][5] If the base is too weak, not soluble, or old, the reaction may fail.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[4] Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation.[1][4]

  • Suboptimal Temperature: Aminopyrimidine couplings, especially with chlorides, often require higher temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[2][4]

  • Side Reactions: Competing reactions can consume starting materials and lower the yield of the desired product.

Q3: What are the most common side reactions in Suzuki couplings with aminopyrimidines and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.[1] The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by aqueous conditions.[1][2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Dehalogenation: The starting aminopyrimidine halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).[2][3] Optimizing the reaction time can also help minimize this side reaction.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[2][3]

Troubleshooting Guides

Issue 1: No or Low Product Formation

If you observe little to no formation of your desired product, follow this troubleshooting workflow.

G start Low/No Conversion catalyst Is the Catalyst System Active Enough? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions No ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Yes reagents Are Reagents High Quality? conditions->reagents No temp Increase Reaction Temperature (80-110 °C) conditions->temp Yes boronic Use Boronic Ester (Pinacol) instead of Boronic Acid reagents->boronic Yes precatalyst Use a Modern Pre-catalyst (e.g., Buchwald G3) ligand->precatalyst loading Increase Catalyst Loading (e.g., 1-2% to 3-5%) precatalyst->loading base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) temp->base solvent Try a Different Solvent System (e.g., Dioxane/water, Toluene/water) base->solvent degas Ensure Thorough Degassing solvent->degas quality Check Purity of Starting Materials and Dryness of Solvents boronic->quality

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Significant Side Product Formation

If your reaction is proceeding but you observe significant byproducts, consult the following table for mitigation strategies.

Side ReactionIdentification (LC-MS, NMR)Potential CauseMitigation Strategy
Protodeboronation Mass corresponding to arene from boronic acid.[2]Hydrolysis of the boronic acid, often promoted by aqueous conditions.[1]1. Use more stable boronic esters (e.g., pinacol, MIDA).[1] 2. Perform the reaction under anhydrous conditions.[1] 3. Use a milder base if possible.[1]
Dehalogenation Mass corresponding to aminopyrimidine without the halogen.[2]Presence of hydride sources (e.g., some alcohols, amine bases).[2]1. Ensure solvents are not a source of hydrides.[1] 2. Optimize (shorten) reaction time.[1] 3. Ensure a thoroughly inert atmosphere.[2]
Homocoupling Mass corresponding to a biaryl of the boronic acid starting material.[2]Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[2]1. Thoroughly degas all solvents and the reaction mixture.[4] 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensure complete precatalyst activation.[2]

Data and Protocols

Recommended Starting Conditions for Aminopyrimidine Suzuki Coupling

The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes generally effective starting conditions for challenging aminopyrimidine substrates, particularly chloro-substituted ones.

ComponentRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common, reliable Pd(0) and Pd(II) sources.[2]
Ligand SPhos , XPhos , or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds and overcoming catalyst inhibition.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents)Stronger, non-nucleophilic bases are often required for less reactive chlorides.[2][4]
Solvent 1,4-Dioxane/water or Toluene/water (e.g., 4:1)Aprotic solvents are generally preferred. A small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[2][3]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion, especially with aryl chlorides.[2][4]
General Experimental Protocol for Screening Conditions

This protocol provides a general procedure for the Suzuki coupling of a halo-aminopyrimidine with an arylboronic acid.

Materials:

  • Halo-aminopyrimidine (1.0 mmol)

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)[2]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[2]

  • Ligand (e.g., SPhos, 2-4 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water (optional)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-aminopyrimidine, arylboronic acid, and base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source and the phosphine ligand.[1]

  • Solvent Addition: Add the degassed solvent (and water, if using) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Suzuki Coupling Catalytic Cycle and Inhibition Pathway

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and where aminopyrimidines can interfere.

G cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa R¹-X inhibited_complex Inhibited Pd Complex (Coordination) pd0->inhibited_complex Coordination pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ + Base pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 R¹-R² aminopyrimidine Aminopyrimidine (Substrate/Product) aminopyrimidine->inhibited_complex

Caption: Suzuki cycle with potential catalyst inhibition by aminopyrimidines.

References

Technical Support Center: Trifluoromethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylpyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cyclocondensation Reactions

Question 1: I am seeing a significant amount of unreacted ethyl trifluoroacetoacetate in my cyclocondensation reaction with urea. What could be the cause?

Answer: This issue often points to incomplete reaction, which can be caused by several factors:

  • Insufficient Reaction Time or Temperature: The condensation reaction may require prolonged heating to go to completion. Ensure you are monitoring the reaction by an appropriate method (e.g., TLC or LCMS) until the starting material is consumed.

  • Catalyst Inactivation: If you are using an acid or base catalyst, it may have been neutralized or degraded. Consider adding a fresh portion of the catalyst.

  • Purity of Reagents: Impurities in either the ethyl trifluoroacetoacetate or the urea can inhibit the reaction. Ensure you are using reagents of high purity.

Troubleshooting Steps:

  • Increase the reaction time and/or temperature and continue to monitor the reaction progress.

  • If the reaction stalls, consider a controlled addition of a catalyst.

  • Ensure your starting materials are pure and dry.

Question 2: My cyclocondensation with a substituted diamine is giving me a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical nucleophiles in cyclocondensation reactions. The regioselectivity is influenced by the electronic and steric properties of the diamine.

Strategies to Improve Regioselectivity:

  • Protecting Groups: Consider protecting one of the nucleophilic centers of the diamine to direct the cyclization to the desired position.

  • Reaction Conditions: Modifying the solvent, temperature, and catalyst can influence the kinetic vs. thermodynamic product distribution. Experimenting with different conditions is recommended. For instance, dual acid-base catalysis has been shown to increase regioselectivity in some cases.[1][2]

  • Stepwise Synthesis: A stepwise approach, where one nucleophilic group reacts first under controlled conditions before the second cyclization step, can provide better control over regioselectivity.

Chlorination & Halogenation

Question 3: The chlorination of my 2-hydroxy-4-(trifluoromethyl)pyrimidine with POCl₃ is giving a low yield and a lot of dark, tarry byproducts. What is happening?

Answer: The formation of dark, tarry materials during chlorination with phosphorus oxychloride (POCl₃) is often due to decomposition at high temperatures.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. While reflux is often required, excessive heating can lead to degradation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating and subsequent decomposition.

  • Work-up Procedure: Quenching the reaction by pouring it onto ice water should be done carefully and with vigorous stirring to dissipate the heat from the exothermic reaction of POCl₃ with water. Insufficient cooling can lead to localized heating and decomposition.

  • Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction at a lower temperature, reducing the formation of byproducts.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 4: I am attempting a nucleophilic aromatic substitution on 2,4-dichloro-6-(trifluoromethyl)pyrimidine and getting a mixture of mono- and di-substituted products. How can I selectively obtain the mono-substituted product?

Answer: Achieving monosubstitution on a di- or poly-halogenated pyrimidine can be challenging due to the high reactivity of the pyrimidine ring, which is further activated by the electron-withdrawing trifluoromethyl group.[3] The regioselectivity of the substitution is often directed to the 4-position, followed by the 2-position.[4]

Strategies for Selective Monosubstitution:

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the nucleophile.

  • Temperature Control: Running the reaction at a lower temperature will favor the kinetic product, which is often the mono-substituted compound.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can help to minimize the di-substitution.

Question 5: My SNAr reaction is not proceeding, even with a strong nucleophile. What could be the issue?

Answer: Several factors can hinder an SNAr reaction:

  • Leaving Group: While fluoride is a good leaving group in SNAr reactions on electron-deficient rings, the reactivity of other halogens can vary.[3]

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).

  • Steric Hindrance: A bulky nucleophile or significant steric hindrance around the reaction site on the pyrimidine ring can slow down or prevent the reaction.

Suzuki and Other Cross-Coupling Reactions

Question 6: I am observing a significant amount of a homocoupling byproduct of my boronic acid in a Suzuki coupling reaction with a chloro-trifluoromethylpyrimidine. How can I minimize this?

Answer: Homocoupling of the boronic acid is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[5][6]

Methods to Reduce Homocoupling:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the extent of homocoupling. Experiment with different ligand systems; for instance, using bulky phosphine ligands can sometimes suppress this side reaction.

  • Additives: The addition of certain reagents, like potassium formate, has been shown to suppress homocoupling in some systems.[7]

Condition Desired Product Yield (%) Homocoupling Byproduct Yield (%)
Air atmosphere4535
Nitrogen atmosphere85<5
Degassed solvents92<2

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.[8]

General Protocol for the Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto ice water with vigorous stirring. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.[8]

Visual Guides

G cluster_0 General Synthetic Workflow for Trifluoromethylpyrimidines A Ethyl Trifluoroacetoacetate + Amidine/Urea B Cyclocondensation A->B Reaction C Hydroxy-Trifluoromethylpyrimidine B->C Product D Chlorination (e.g., POCl3) C->D Reaction E Chloro-Trifluoromethylpyrimidine D->E Intermediate F Nucleophilic Substitution / Cross-Coupling E->F Reaction G Functionalized Trifluoromethylpyrimidine Derivatives F->G Final Product

General synthetic workflow for trifluoromethylpyrimidines.

G cluster_1 Troubleshooting S(N)Ar Reactions Start S(N)Ar Reaction Initiated Check_Completion Reaction Complete? Start->Check_Completion Success Purify Product Check_Completion->Success Yes No_Reaction No Reaction Observed Check_Completion->No_Reaction No Mixture Mixture of Products (Mono/Di-substitution) Check_Completion->Mixture Partial Check_Temp Increase Temperature? No_Reaction->Check_Temp Check_Stoich Adjust Stoichiometry? Mixture->Check_Stoich Check_Temp->Start Yes Check_Solvent Change Solvent? Check_Temp->Check_Solvent No Check_Solvent->Start Yes Check_Stoich->Start Yes Slow_Addition Slow Nucleophile Addition? Check_Stoich->Slow_Addition No Slow_Addition->Start Yes

Troubleshooting logic for S(N)Ar reactions.

G cluster_2 Suzuki Coupling: Desired vs. Side Reaction A Chloro-Trifluoromethylpyrimidine + Arylboronic Acid B Pd Catalyst + Base A->B Reactants C Desired Cross-Coupling Product B->C Desired Pathway (Inert Atmosphere) D Homocoupling Byproduct (Biaryl) B->D Side Reaction Pathway E Presence of O2 E->D Promotes

Competition between desired cross-coupling and homocoupling.

References

Technical Support Center: Purification of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4-(trifluoromethyl)pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for purifying this compound derivatives?

A1: The most prevalent method for the analysis and purification of pyrimidine derivatives is reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique utilizes a nonpolar stationary phase (typically C8 or C18 silica gel columns) and a polar mobile phase, which is effective for separating these moderately polar compounds.[1]

Q2: How does the trifluoromethyl (CF3) group affect the HPLC separation?

A2: The highly electronegative trifluoromethyl group can influence the chromatographic behavior of the molecule. It can alter the compound's solubility and intermolecular interactions, potentially leading to unique separation challenges compared to their non-fluorinated analogs.[2] This may require tailored purification strategies to achieve optimal separation.[2]

Q3: What are the key parameters to optimize for better separation?

A3: For optimal separation, key parameters to adjust include the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the type of organic modifier (acetonitrile is common), and the column temperature.[3][4] The choice of stationary phase and flow rate are also critical factors.[1]

Q4: Can I use the same HPLC method for different this compound derivatives?

A4: While a general method can serve as a starting point, it is often necessary to adapt the conditions for each specific derivative.[5] Small changes in the chemical structure can affect the compound's retention and selectivity, requiring method optimization to achieve the desired purity.

Q5: How do I choose between normal-phase and reversed-phase HPLC?

A5: For this compound derivatives, reversed-phase HPLC is generally the method of choice due to the polarity of these compounds.[1] Normal-phase chromatography, which uses a polar stationary phase and a nonpolar mobile phase, can also be effective, particularly for less polar derivatives or for achieving different selectivity.[2]

Q6: What are the recommended columns for purifying these compounds?

A6: For reversed-phase HPLC, C8 and C18 columns are widely used for the separation of pyrimidine derivatives.[1] The specific choice will depend on the hydrophobicity of the derivative. For preparative separations, columns with larger particle sizes and internal diameters are employed to handle higher sample loads.

Q7: How can I separate enantiomers of a chiral this compound derivative?

A7: The separation of enantiomers requires a chiral stationary phase (CSP) in a technique known as chiral HPLC.[6][7] The selection of the appropriate chiral column is often empirical and may involve screening several different types of CSPs.[6] Common chiral selectors include derivatives of cellulose, amylose, and cyclodextrins.[7]

Q8: What are the best practices for sample preparation before HPLC purification?

A8: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. Samples should be dissolved in a solvent that is compatible with the mobile phase, and any particulate matter should be removed by filtration through a 0.22 µm or 0.45 µm filter.[8] Using a guard column is also recommended to protect the analytical column from strongly adsorbed contaminants.[9]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound derivatives.

Peak Shape Problems

Q: Why am I seeing peak tailing for my compound?

A: Peak tailing, where the back half of the peak is drawn out, can be caused by several factors:

  • Secondary Interactions: Interactions between the basic amino group of the analyte and residual acidic silanols on the silica-based column packing are a common cause.[10][11]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][12]

  • Column Contamination: Contaminants from previous injections can accumulate at the head of the column.[9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase.[10]

Solutions:

  • Add a competitive base (like triethylamine) to the mobile phase to block the active silanol sites.

  • Lower the pH of the mobile phase to protonate the silanols and reduce their interaction with the basic analyte.[11]

  • Reduce the injection volume or the concentration of the sample.[12]

  • Use a guard column to protect the analytical column from contaminants.[9]

  • Flush the column with a strong solvent to remove any adsorbed impurities.[11]

Q: What causes peak fronting and how can I fix it?

A: Peak fronting, where the front of the peak is sloped, is often a sign of:

  • Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially in preparative chromatography.[10]

  • Poorly Packed Column Bed: If the silica bed within the column is not uniform, it can cause analytes to travel through preferential paths, leading to peak fronting.[10]

Solutions:

  • Reduce the amount of sample injected onto the column.

  • If the problem persists with different analytes, it may indicate a problem with the column itself, which might need to be replaced.

Q: My peaks are split or show shoulders. What should I do?

A: Split peaks or shoulders can arise from:

  • Contamination at the Column Inlet: Particulate matter or strongly retained impurities on the inlet frit can disrupt the sample band.[10]

  • Column Void: A void or channel in the packed bed of the column can cause the sample to travel through two different paths.[11]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[10]

Solutions:

  • Filter your samples before injection.

  • Reverse the column and flush it with a strong solvent to try and dislodge any particulates from the inlet frit.

  • Ensure your injection solvent is similar in strength to, or weaker than, your mobile phase.

  • If a column void is suspected, the column will likely need to be replaced.

Q: Why are my peaks broad, and how can I improve their sharpness?

A: Broad peaks can be a symptom of:

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks.[8]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

  • Slow Gradient: In gradient elution, if the gradient is too shallow, it may result in wider peaks.[12]

Solutions:

  • Try a new column to see if performance improves.

  • Minimize the length and internal diameter of all connecting tubing.

  • Optimize the gradient slope to ensure peaks are eluted in a reasonable time frame.

Retention Time Issues

Q: My retention times are drifting. What is the cause?

A: Drifting retention times can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[9]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.[13]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can lead to drift.[12]

Solutions:

  • Ensure the mobile phase is well-mixed and covered to prevent evaporation.

  • Use a column oven to maintain a constant temperature.

  • Allow sufficient time for the column to equilibrate before injecting the next sample.

Q: I am not seeing any retention of my compound (it elutes with the solvent front). How can I increase retention?

A: Lack of retention in reversed-phase HPLC suggests the compound is too polar for the current conditions.

Solutions:

  • Decrease the amount of organic solvent in the mobile phase.

  • Use a less polar stationary phase (e.g., switch from a C18 to a C8 column).

  • If the compound is ionizable, adjust the mobile phase pH to suppress its ionization, making it less polar.

Resolution Problems

Q: I have poor resolution between my target compound and an impurity. How can I improve it?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of the separation.

Solutions:

  • Optimize Mobile Phase: Adjust the organic solvent-to-buffer ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or change the pH.

  • Adjust Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.[12]

  • Change Stationary Phase: A column with a different chemistry (e.g., a phenyl or cyano column) may provide different selectivity.

  • Increase Column Length or Decrease Particle Size: This increases the column's efficiency, leading to sharper peaks and better resolution.

Experimental Protocols

General Reversed-Phase HPLC Method for Purity Analysis and Purification

This protocol provides a starting point for the purification of this compound derivatives. It may require optimization for specific compounds.[5]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound derivative.
  • Transfer it to a 25 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: Room temperature or controlled at 25 °C.[1]
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Post-Purification:

  • Collect fractions containing the purified compound.
  • Analyze the purity of the collected fractions by re-injecting them into the HPLC system.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Derivatives

ParameterAnalytical ScalePreparative Scale
Column Type C18 or C8C18 or C8
Column Dimensions 4.6 mm x 150-250 mm20-50 mm x 150-250 mm
Particle Size 3-5 µm5-10 µm
Mobile Phase A 0.1% TFA or Formic Acid in Water0.1% TFA or Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Flow Rate 0.8 - 1.5 mL/min15 - 100 mL/min
Gradient Optimized for analytical separationScaled from analytical gradient
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)
Injection Volume 5 - 20 µL0.5 - 5 mL

Table 2: Troubleshooting Summary - Peak Shape Problems

ProblemPotential CausesRecommended Solutions
Peak Tailing Secondary silanol interactions, column overload, contaminationAdd competitive base to mobile phase, lower mobile phase pH, reduce sample load, use a guard column
Peak Fronting Column overload, poor column packingReduce sample load, replace column if necessary
Split Peaks Column inlet contamination, column void, injection solvent mismatchFilter sample, backflush column, match injection solvent to mobile phase, replace column
Broad Peaks Column degradation, extra-column volume, slow gradientReplace column, minimize tubing length, optimize gradient

Visualizations

Diagram 1: General Workflow for HPLC Method Development and Purification

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification cluster_analysis Analysis & Final Steps Start Define Purification Goal SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep SystemPrep HPLC System Preparation (Mobile Phase, Priming) SamplePrep->SystemPrep MethodDev Analytical Method Development (Scouting Runs) SystemPrep->MethodDev Optimization Optimization (Gradient, pH, Flow Rate) MethodDev->Optimization ScaleUp Scale-Up to Preparative HPLC Optimization->ScaleUp PurificationRun Perform Purification Run (Fraction Collection) ScaleUp->PurificationRun PurityCheck Purity Analysis of Fractions PurificationRun->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval End Pure Compound SolventRemoval->End

Caption: A general workflow for developing an HPLC method and purifying a target compound.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

PeakTailing_Troubleshooting Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce sample concentration or injection volume CheckOverload->ReduceLoad Yes CheckpH Is the mobile phase pH optimal? CheckOverload->CheckpH No ProblemSolved Problem Resolved ReduceLoad->ProblemSolved AdjustpH Adjust pH to suppress analyte ionization CheckpH->AdjustpH No CheckSilanol Suspect silanol interactions? CheckpH->CheckSilanol Yes AdjustpH->ProblemSolved AddModifier Add competitive base (e.g., triethylamine) to mobile phase CheckSilanol->AddModifier Yes CheckContamination Is the column contaminated? CheckSilanol->CheckContamination No AddModifier->ProblemSolved CleanColumn Flush column with strong solvent or use a guard column CheckContamination->CleanColumn Yes ReplaceColumn Consider replacing the column CheckContamination->ReplaceColumn No CleanColumn->ProblemSolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: 2-Amino-4-(trifluoromethyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis and derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl group. This deactivates the pyrimidine ring and reduces the nucleophilicity of the 2-amino group, making it less reactive in many standard coupling reactions.[1] This can lead to sluggish or incomplete reactions.

Q2: How should this compound be stored?

A2: It should be stored in a tightly sealed container in a cool, dry place, protected from light and away from strong oxidizing agents.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.[1]

Q3: My starting material has a lower melting point than reported. Can I still use it?

A3: A broad or depressed melting point can indicate impurities.[1] These impurities may interfere with your reaction, leading to lower yields or side products. Purification by recrystallization or column chromatography is recommended before use.[1]

Q4: What are the typical starting materials for the synthesis of the this compound core?

A4: Common strategies for the synthesis of substituted pyrimidines involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a guanidine or urea derivative. For this specific molecule, a plausible precursor would be a trifluoromethylated 1,3-dicarbonyl compound.

Troubleshooting Guide

Low reaction yields and failed reactions are common hurdles. This guide provides a structured approach to troubleshooting.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction - Reduced nucleophilicity of the 2-amino group.- Suboptimal reaction temperature or time.- Catalyst deactivation (for cross-coupling reactions).- Poor quality of starting materials or reagents.- For amide couplings: Use stronger coupling reagents like HATU or PyBOP. Alternatively, convert the carboxylic acid to a more reactive acid chloride.[1]- For cross-coupling reactions (e.g., Buchwald-Hartwig): Use robust phosphine ligands and ensure the catalyst is fresh.[2]- Increase the reaction temperature in increments, monitoring for decomposition.[1]- Extend the reaction time and monitor progress by TLC or LC-MS.[3]- Ensure all reagents and solvents are pure and anhydrous, where necessary.[1]
Formation of Side Products - Reaction temperature is too high, causing decomposition.- Presence of moisture or oxygen in the reaction atmosphere.- Competing reaction pathways.- Lower the reaction temperature and increase the reaction time.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]- Use degassed solvents for sensitive reactions like palladium-catalyzed couplings.[1]- Analyze side products to understand the competing reaction and adjust conditions accordingly.
Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction solvent.- Formation of emulsions during aqueous workup.- Co-crystallization with impurities.- After the reaction, cool the mixture to induce crystallization and collect the product by filtration.[2]- During extraction, wash the organic layer with brine to help break up emulsions.[3]- If direct crystallization is not effective, purify the crude product using column chromatography.[3]- Recrystallize the purified product from a suitable solvent system to improve purity.[2]

Experimental Protocols

Below are illustrative experimental protocols for reactions involving aminopyrimidines. These should be adapted based on the specific substrate and desired product.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[1]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.[1]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or SPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Pathways

General Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in reactions involving this compound.

G start Reaction Start check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion complete Reaction Complete check_completion->complete Yes incomplete Incomplete Reaction check_completion->incomplete No workup Workup and Purification complete->workup final_product Final Product workup->final_product troubleshoot Troubleshoot incomplete->troubleshoot increase_temp Increase Temperature/Time troubleshoot->increase_temp stronger_reagents Use Stronger Reagents troubleshoot->stronger_reagents check_purity Check Reagent Purity troubleshoot->check_purity increase_temp->start stronger_reagents->start check_purity->start

Caption: A logical workflow for troubleshooting reactions.

Conceptual Synthetic Pathway

This diagram illustrates a conceptual pathway for the synthesis of a this compound derivative.

G start_material Trifluoromethylated 1,3-Dicarbonyl condensation Condensation/ Cyclization start_material->condensation guanidine Guanidine guanidine->condensation pyrimidine_core This compound condensation->pyrimidine_core coupling_reaction Coupling Reaction (e.g., Amide or Suzuki) pyrimidine_core->coupling_reaction derivative Final Derivative coupling_reaction->derivative reagent Coupling Partner (e.g., Carboxylic Acid or Boronic Acid) reagent->coupling_reaction

Caption: A conceptual synthetic pathway to derivatives.

References

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine. The guidance focuses on managing byproducts and addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route to this compound and what are the typical starting materials?

The most prevalent and established method for synthesizing the 2-aminopyrimidine core with a trifluoromethyl group is the cyclocondensation reaction, often referred to as the Pinner pyrimidine synthesis. This reaction involves the condensation of a β-ketoester containing a trifluoromethyl group with guanidine. The key starting materials for this synthesis are:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate)

  • Guanidine salt , such as guanidine hydrochloride or guanidine carbonate.

  • A base , typically sodium ethoxide or sodium hydroxide, to facilitate the reaction.

The initial product of this reaction is often the tautomeric form, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. Conversion to this compound may require subsequent chlorination and dehalogenation steps.

Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A common issue in the synthesis of asymmetrically substituted pyrimidines from 1,3-dicarbonyl compounds is the formation of a regioisomeric byproduct. In this specific synthesis, you are likely observing the formation of 2-amino-6-(trifluoromethyl)pyrimidin-4-ol .

  • Formation Mechanism: The condensation of guanidine with the asymmetric ethyl 4,4,4-trifluoro-3-oxobutanoate can proceed via two pathways, as the initial nucleophilic attack of guanidine can occur at either of the two carbonyl carbons. Attack at the ester carbonyl is sterically less hindered but electronically less favored, while attack at the ketone carbonyl, which is more electrophilic due to the adjacent trifluoromethyl group, is generally preferred. The reaction conditions can influence the regioselectivity.

  • Troubleshooting and Minimization:

    • Control of pH and Temperature: Carefully controlling the pH of the reaction mixture can influence the site of the initial condensation. Running the reaction at lower temperatures may also favor the thermodynamically more stable product.

    • Choice of Base: The nature of the base used can impact the regioselectivity. It is recommended to start with sodium ethoxide in ethanol.

    • Purification: If the isomeric byproduct does form, it can often be separated from the desired product by column chromatography or recrystallization, although this can be challenging due to their similar polarities.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction temperature, but be mindful of potential byproduct formation.
Poor Quality of Reagents - Use freshly prepared sodium ethoxide solution. Sodium ethoxide can degrade upon exposure to moisture.- Ensure that the guanidine salt and ethyl 4,4,4-trifluoro-3-oxobutanoate are of high purity and dry.
Suboptimal Reaction Conditions - The stoichiometry of the reactants is crucial. Ensure the correct molar ratios of the β-ketoester, guanidine, and base are used.- The choice of solvent can impact the reaction. Anhydrous ethanol is typically used.
Product Loss During Workup - The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment to minimize solubility and perform multiple extractions with an appropriate organic solvent.- If the product is isolated by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.

Q4: I am having difficulty with the purification of the final product. What are some effective purification strategies?

Purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts, and salts.

  • Initial Workup: After the reaction is complete, it is crucial to neutralize the reaction mixture carefully. Acidification will precipitate the product, which can then be collected by filtration. Washing the crude product with cold water can help remove residual salts.

  • Recrystallization: This is often an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally.

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, especially the isomeric byproduct, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

This protocol describes the foundational cyclocondensation reaction.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir the mixture for 30 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent.

Visualizations

Reaction Pathway and Byproduct Formation

G SM1 Ethyl 4,4,4-trifluoro-3-oxobutanoate Cond Base (e.g., NaOEt) Ethanol, Reflux SM1->Cond SM2 Guanidine SM2->Cond Prod 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (Major Product) Cond->Prod Desired Pathway Byprod 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (Isomeric Byproduct) Cond->Byprod Side Pathway

Caption: Main reaction pathway and potential isomeric byproduct formation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check1 Verify Reagent Quality (Purity, Dryness) Start->Check1 Check2 Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check2 Check3 Analyze Workup Procedure (pH, Extractions) Start->Check3 Optimize1 Use Fresh Reagents Check1->Optimize1 If reagents are old/impure Optimize2 Adjust Temp/Time Monitor by TLC/LC-MS Check2->Optimize2 If conditions are suboptimal Optimize3 Optimize pH for Precipitation Increase Extractions Check3->Optimize3 If product loss is suspected End Yield Improved Optimize1->End Optimize2->End Optimize3->End

Technical Support Center: Synthesis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated pyrimidines.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield or No Reaction in Direct C-H Fluorination

Q: I am attempting a direct C-H fluorination on my pyrimidine substrate, but I am observing very low yields or no product formation. What are the likely causes and how can I fix this?

A: Low yields in direct C-H fluorination are a common issue. The success of this reaction is highly dependent on the reagent, substrate electronics, and reaction conditions.

  • Potential Cause 1: Inactive Fluorinating Agent.

    • Solution: Electrophilic fluorinating agents like Selectfluor™ are powerful but can degrade with improper handling. Use a freshly opened bottle or a properly stored reagent. Some reagents, like AgF₂, are sensitive to moisture and should be handled quickly in the air and stored in a desiccator.[1] Discoloration of AgF₂ from a black solid to yellow/brown indicates decomposition, and the reagent should be discarded.[1]

  • Potential Cause 2: Unfavorable Substrate Electronics.

    • Solution: Direct fluorination works best on electron-rich aromatic or heterocyclic rings.[2] If your pyrimidine ring is substituted with strongly electron-withdrawing groups, the ring may be too deactivated for electrophilic attack. Consider switching to a nucleophilic fluorination strategy if possible or modify the synthesis to introduce the fluorine atom at an earlier stage using a fluorinated building block.[3]

  • Potential Cause 3: Inadequate Reaction Conditions.

    • Solution: Ensure your reaction is performed under strictly anhydrous conditions, as moisture can quench the fluorinating agent and lead to side reactions.[4] The reaction is sensitive to moisture, but not necessarily oxygen.[1] Optimize the temperature; some C-H fluorinations proceed at or near ambient temperature, while others may require heating.[1] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Potential Cause 4: Steric Hindrance.

    • Solution: Bulky substituents near the target C-H bond can prevent the fluorinating agent from accessing the site. If possible, redesign the synthetic route to introduce fluorine before installing the sterically demanding group.

Issue 2: Poor Regioselectivity during Fluorination

Q: My fluorination reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor my desired product?

A: Achieving high regioselectivity is a significant challenge, especially on a polysubstituted pyrimidine ring.

  • Potential Cause 1: Competing Reactive Sites.

    • Solution: The inherent electronic properties of the pyrimidine ring and its substituents dictate the most likely sites of electrophilic attack. The C-5 position is often the most electron-rich and susceptible to electrophilic fluorination, as seen in the synthesis of 5-Fluorouracil (5-FU).[2] To fluorinate a different position, you may need to employ a directed fluorination strategy or use a building block approach where the fluorine is already in the desired position.[3]

  • Potential Cause 2: Harsh Reaction Conditions.

    • Solution: High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. The choice of fluorinating agent is also critical; some reagents offer better selectivity than others for specific substrates. For example, the development of reagents like Selectfluor™ was a significant advance over harsher predecessors like fluoroxytrifluoromethane (CF₃OF).[2][5]

Issue 3: Formation of Unexpected Side Products

Q: I am observing significant formation of byproducts, complicating purification. What are these side products and how can I minimize them?

A: Side product formation often stems from the high reactivity of fluorinating agents or instability of intermediates.

  • Potential Side Reaction 1: Over-fluorination.

    • Solution: The formation of di- or tri-fluorinated products can occur if the reaction is left for too long or if an excess of the fluorinating agent is used. Carefully control the stoichiometry of your fluorinating agent (1.0 to 1.2 equivalents is a good starting point for monofluorination). Monitor the reaction progress diligently and quench it as soon as the starting material is consumed.

  • Potential Side Reaction 2: Ring Opening or Decomposition.

    • Solution: Some fluorinating agents or reaction conditions can be too harsh for sensitive substrates, leading to the decomposition of the pyrimidine ring. If you suspect decomposition, switch to a milder fluorinating agent or use less forcing conditions (e.g., lower temperature). The use of small, fluorinated building blocks is a key strategy to avoid the use of harsh fluorinating species on complex, pre-existing heterocycles.[3]

  • Potential Side Reaction 3: Hydrolysis.

    • Solution: If your reaction is not strictly anhydrous, water can react with intermediates to form hydroxylated byproducts.[4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing fluorinated pyrimidines?

A1: There are two main approaches:

  • Late-Stage Fluorination: This involves introducing the fluorine atom directly onto a pre-formed pyrimidine ring. This is often done via electrophilic fluorination (e.g., using Selectfluor™ on uracil to make 5-FU) or C-H activation/fluorination.[1][2][5] This strategy is advantageous for rapidly creating analogs of complex molecules.

  • Building Block Approach (Cyclocondensation): This method involves constructing the pyrimidine ring from smaller, pre-fluorinated precursors.[3] For example, reacting a fluorinated C₃ building block like potassium (Z)-2-cyano-2-fluoroethenolate with an amidine can yield a 5-fluoropyrimidine.[3] This approach often avoids the use of hazardous fluorinating agents at later stages and can provide excellent control over regiochemistry.[3]

Q2: What are the advantages and disadvantages of common fluorinating agents?

A2: The choice of fluorinating agent is critical and involves a trade-off between reactivity, safety, and cost.

Fluorinating AgentAdvantagesDisadvantages
Elemental Fluorine (F₂) Highly reactive, inexpensive source of fluorine.Extremely toxic, corrosive, and difficult to handle; reactions are often non-selective.[6]
Selectfluor™ Solid, stable, easy to handle, commercially available.[5]Relatively expensive; can be too reactive for some sensitive substrates.
Silver(II) Fluoride (AgF₂) Commercially available solid reagent for C-H fluorination.[1]Hygroscopic and decomposes in the presence of water.[7]
Hydrogen Fluoride (HF) Strong fluorinating agent.Highly toxic and corrosive; requires specialized equipment for handling.[6][8]

Q3: My target fluorinated pyrimidine is unstable. What could be the cause?

A3: The stability of a fluorinated compound can be compromised by its molecular structure. Inappropriate placement of fluorine can lead to instability.[9]

  • Intramolecular Nucleophilic Displacement: If a nucleophilic group (like an amine or carboxylate) is positioned correctly within the molecule, it can displace the fluorine atom.[9]

  • Elimination of HF: β-fluoro carbonyl compounds that have an acidic α-proton are often unstable and can readily eliminate hydrogen fluoride (HF).[9]

  • Metabolic Instability: In a biological context, enzymatic processes like CYP-mediated hydroxylation at fluorinated carbons can lead to the release of fluoride ions and potentially toxic metabolites.[9]

Q4: How can I purify my fluorinated pyrimidine product effectively?

A4: Purification can be challenging if the product has similar polarity to impurities or is unstable on standard chromatography media.[10]

  • Chromatography: Experiment with different solvent systems for column chromatography. If the compound is unstable on silica gel, consider using a different stationary phase like neutral alumina.[10]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

  • Alternative Techniques: For challenging separations, preparative HPLC can be a powerful tool.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-amino-5-fluoropyrimidines via Cyclocondensation

This protocol is adapted from a method for synthesizing 5-fluoropyrimidines under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate.[3] This approach provides excellent yields for a variety of substrates.[3]

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Substituted amidine hydrochloride (1.0 eq)

  • Methanol (MeOH)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of the appropriate amidine hydrochloride in methanol, add potassium (Z)-2-cyano-2-fluoroethenolate (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-amino-5-fluoropyrimidine derivative.

Yield Data from Literature:

Amidine Substituent (R)Yield (%)
Phenyl95%
4-Methoxyphenyl96%
4-Chlorophenyl93%
4-Bromophenyl97%
Pyridin-4-yl86%
4-Hydroxyphenyl69%
Data sourced from Beilstein J. Org. Chem. 2020, 16, 445–451.[3]

Visualized Workflows and Pathways

G cluster_workflow Troubleshooting Low Yield in Fluorination start Low Yield Observed q1 Are starting materials pure & anhydrous? start->q1 s1 Purify/dry all reactants and solvents. q1->s1 No q2 Is the fluorinating agent active? q1->q2 Yes s1->q1 s2 Use fresh, properly stored reagent. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q2 s3 Adjust temperature and reaction time. Monitor via TLC/LC-MS. q3->s3 No q4 Is the substrate deactivated? q3->q4 Yes s3->q3 s4 Consider alternative strategy (e.g., building block approach). q4->s4 Yes end_node Yield Improved q4->end_node No s4->end_node

Caption: A troubleshooting workflow for diagnosing and solving issues of low yield.

G cluster_pathway Synthetic Strategy Decision Pathway start Goal: Synthesize a Fluorinated Pyrimidine q1 Is the final molecule complex or sensitive? start->q1 strategy1 Strategy 1: Use Fluorinated Building Block (e.g., Cyclocondensation) q1->strategy1 Yes q2 Is a C-H site electronically activated for fluorination? q1->q2 No desc1 Advantages: - Mild conditions for final step - High regioselectivity - Avoids harsh fluorinating agents strategy1->desc1 strategy2 Strategy 2: Late-Stage Fluorination (e.g., Direct C-H Fluorination) q2->strategy2 Yes no_go Re-evaluate synthetic plan. Consider alternative C-H functionalization or protecting groups. q2->no_go No desc2 Advantages: - Rapid access to analogs - Fewer steps if precursor is available strategy2->desc2

Caption: Decision pathway for selecting a synthetic strategy.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Promising Scaffold

The 2-amino-4-(trifluoromethyl)pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted anticancer agents. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for drug development. This guide provides a comparative study of recently synthesized this compound derivatives, focusing on their performance as Werner-dependent antiproliferative agents, with supporting experimental data and methodologies.

Performance Comparison of Derivatives

A recent study detailed the design and synthesis of a series of this compound derivatives as potential inhibitors of Werner (WRN) helicase, a promising target in cancers exhibiting microsatellite instability-high (MSI-H). The antiproliferative activity of these compounds was evaluated against MSI-H (HCT116 and LNCaP) and microsatellite stable (MSS) (SW620 and PC3) cancer cell lines. The results highlight significant differences in potency and selectivity among the derivatives.[1][2]

Compound IDTargetHCT116 (MSI-H) IC50 (µM)LNCaP (MSI-H) IC50 (µM)SW620 (MSS) IC50 (µM)PC3 (MSS) IC50 (µM)WRN Helicase IC50 (µM)
11g WRN Helicase1.52 1.72 4.242.786.61
11h WRN Helicase2.221.602.373.21Not Reported
11c WRN Helicase>10>10>10>10Not Reported
11f WRN Helicase5.866.188.329.01Not Reported
11l WRN Helicase4.735.217.658.14Not Reported

Data summarized from the study on Werner-dependent antiproliferative agents.[1][2]

Key Observations:

  • Compound 11g emerged as the most potent and selective derivative, with IC50 values of 1.52 µM and 1.72 µM against MSI-H cell lines HCT116 and LNCaP, respectively.[1][2] Its selectivity for MSI-H over MSS cell lines suggests a dependence on the WRN helicase target.[1][2]

  • Compound 11h also demonstrated significant activity, particularly against the LNCaP cell line (IC50 = 1.60 µM).[1][2]

  • The inhibitory activity of compound 11g against the WRN helicase enzyme was confirmed with an IC50 value of 6.61 µM.[1][2]

  • Compounds 11c, 11f, and 11l showed considerably lower potency, indicating that the nature of the substituent at the 2-amino position plays a crucial role in the structure-activity relationship (SAR).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the key experimental protocols employed in the evaluation of the this compound derivatives.

MTT Assay for Antiproliferative Activity

This assay was used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (HCT116, LNCaP, SW620, and PC3) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1][2]

WRN Helicase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of WRN helicase.

  • Reaction Mixture: The reaction was carried out in a buffer containing 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme and Substrate: Recombinant human WRN helicase protein and a forked duplex DNA substrate were used.

  • Inhibition Study: The test compounds were pre-incubated with the WRN enzyme for 15 minutes at room temperature.

  • Reaction Initiation: The helicase assay was initiated by the addition of ATP. The reaction mixture was incubated for 30 minutes at 37°C.

  • Analysis: The reaction was stopped, and the products were separated by polyacrylamide gel electrophoresis (PAGE) and visualized to determine the extent of DNA unwinding. The IC50 values were determined from the inhibition data.[1][2]

Apoptosis and Cell Cycle Analysis

Flow cytometry was used to investigate the mechanism of cell death induced by the active compounds.

  • Cell Treatment: HCT116 cells were treated with the test compounds (11g and 11h) at their respective IC50 concentrations for 24 hours.

  • Apoptosis Assay: Cells were harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Cell Cycle Assay: For cell cycle analysis, treated cells were harvested, fixed in 70% ethanol, and stained with PI containing RNase A.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle. The results indicated that compounds 11g and 11h induced early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[1][2]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

WRN_Signaling_Pathway cluster_0 MSI-H Cancer Cell DNA_Damage DNA Damage (e.g., Replication Stress) WRN WRN Helicase DNA_Damage->WRN activates DNA_Repair DNA Repair & Genome Stability WRN->DNA_Repair promotes Apoptosis Apoptosis Cell_Survival Cell Survival & Proliferation DNA_Repair->Cell_Survival Inhibitor Compound 11g (2-Amino-4-(trifluoromethyl) -pyrimidine derivative) Inhibitor->WRN inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-amino-4-chloro-pyrimidine) Synthesis Chemical Synthesis (Scaffold Hopping) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Antiproliferative Screening (MTT Assay on Cancer Cell Lines) Purification->MTT Hit_ID Hit Identification (e.g., Compound 11g) MTT->Hit_ID Enzyme_Assay Enzymatic Assay (WRN Helicase Inhibition) Hit_ID->Enzyme_Assay Mechanism Mechanism of Action (Apoptosis, Cell Cycle Analysis) Hit_ID->Mechanism

References

Unveiling the Anticancer Potential: A Comparative Guide to 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 2-Amino-4-(trifluoromethyl)pyrimidine derivatives, showcasing their performance in various cancer cell lines. The following sections detail their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and protocols.

A new class of this compound derivatives has demonstrated significant promise as potential anticancer agents. In particular, compounds 11g , 11h , and 17v have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines. This guide summarizes the key findings from preclinical validations, offering a comparative analysis of their efficacy and mechanisms.

Comparative Efficacy of Lead Compounds

The antiproliferative activity of this compound derivatives was primarily evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound across various cell lines.

The data reveals that derivatives 11g and 11h are particularly effective against microsatellite instability-high (MSI-H) cancer cells, suggesting a targeted mechanism of action. Compound 17v also displays potent activity, notably against the H1975 non-small cell lung cancer cell line.

CompoundCell LineCell TypeMicrosatellite StatusIC50 (µM)Reference
11g HCT116Colorectal CarcinomaMSI-H1.52[1][2]
LNCaPProstate CarcinomaMSI-H1.72[1][2]
SW620Colorectal AdenocarcinomaMSS4.24[1][2]
PC3Prostate AdenocarcinomaMSS2.78[1][2]
11h HCT116Colorectal CarcinomaMSI-H2.22[1][2]
LNCaPProstate CarcinomaMSI-H1.6[1][2]
SW620Colorectal AdenocarcinomaMSS2.37[1][2]
PC3Prostate AdenocarcinomaMSS3.21[1][2]
17v H1975Non-Small Cell Lung Cancer-2.27[3]
PC-3Prostate Adenocarcinoma->40[3]
MGC-803Gastric Cancer-13.48[3]
MCF-7Breast Adenocarcinoma-25.21[3]
5-FU (Control) H1975Non-Small Cell Lung Cancer-9.37[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanisms of action revealed that these derivatives induce cancer cell death through apoptosis and disrupt the normal cell cycle progression.

  • Apoptosis Induction: Compounds 11g and 11h were found to induce early apoptosis in HCT116 cells.[1][2] Similarly, compound 17v was shown to induce apoptosis in H1975 cells by increasing the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while down-regulating the anti-apoptotic protein Bcl-2.[3]

  • Cell Cycle Arrest: Treatment with compounds 11g , 11h , and 17v resulted in cell cycle arrest at the G2/M phase in HCT116 and H1975 cells, respectively.[1][2][3] This indicates that these compounds interfere with the mitotic process, preventing cancer cells from dividing and proliferating.

Signaling Pathway Modulation

The targeted nature of these compounds is linked to their ability to modulate specific signaling pathways crucial for cancer cell survival.

Werner Helicase (WRN) Inhibition in MSI-H Cancers

Compounds 11g and 11h have been identified as potential inhibitors of Werner (WRN) helicase.[1] WRN helicase is a key enzyme involved in DNA repair and maintenance of genomic stability. In cancer cells with microsatellite instability (MSI-H), which have a defective DNA mismatch repair system, the dependency on WRN for survival is heightened. This creates a synthetic lethal relationship, where inhibiting WRN in MSI-H cells leads to catastrophic DNA damage and subsequent apoptosis, while having a lesser effect on microsatellite stable (MSS) cells.[1][2]

WRN_Inhibition_Pathway cluster_drug This compound Derivatives (11g, 11h) cluster_cell MSI-H Cancer Cell Drug Compound 11g / 11h WRN WRN Helicase Drug->WRN Inhibition DNA_Repair DNA Repair & Replication Fork Stability WRN->DNA_Repair Genomic_Instability Genomic Instability & DNA Double-Strand Breaks WRN->Genomic_Instability Prevents Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Inhibition of WRN helicase by derivatives in MSI-H cancer cells.

EGFR Signaling Pathway Interference

Compound 17v has been suggested to exert its antitumor activity through interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival. By interfering with this pathway, compound 17v can suppress these pro-survival signals and promote apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Drug Compound 17v Drug->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by Compound 17v.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized protocols for the key experiments cited in the validation of these this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at a specific time point.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Cancer Cell Lines Treatment Treatment with This compound Derivatives Start->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Viability Cell Viability (IC50) MTT->Viability ApoptosisResult Quantification of Apoptotic Cells Apoptosis->ApoptosisResult CellCycleResult Cell Cycle Phase Distribution CellCycle->CellCycleResult

Caption: Workflow for the validation of derivatives in cell lines.

References

In Vivo Performance of Pyrimidine-Based WRN Helicase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Werner (WRN) helicase has emerged as a promising therapeutic strategy for cancers with microsatellite instability (MSI). This guide provides a comparative analysis of preclinical drugs based on a pyrimidine scaffold, with a focus on in vivo studies. While initial drug discovery efforts have explored 2-amino-4-(trifluoromethyl)pyrimidine derivatives, this guide also includes data from more complex pyrimidine-based compounds that have progressed to in vivo testing, offering a broader perspective on the development of WRN inhibitors.

In Vitro Activity of this compound Derivatives

A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data below summarizes the in vitro efficacy of lead compounds from this series.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundTargetCell Line (MSI-H)IC50 (µM)Cell Line (MSS)IC50 (µM)
11g WRN HelicaseHCT1161.52SW6204.24
LNCaP1.72PC32.78
11h WRN HelicaseHCT1162.22SW6202.37
LNCaP1.60PC33.21
Data sourced from studies on novel this compound derivatives as potential Werner-dependent antiproliferative agents.[1][2][3]

These compounds demonstrated preferential activity against MSI-high (MSI-H) cancer cell lines and were found to induce apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[1][2][3]

In Vivo Studies of Pyrimidine-Based WRN Inhibitors

While in vivo data for the specific this compound derivatives from Table 1 are not publicly available, several other pyrimidine-based WRN inhibitors have undergone in vivo evaluation in xenograft models. This section details the findings for two such compounds, GSK_WRN4 and HRO761. It is important to note that these compounds, while containing a pyrimidine moiety, have more complex structures than the simple this compound scaffold.

GSK_WRN4

GSK_WRN4 is an orally active, covalent inhibitor of WRN helicase. In vivo studies have demonstrated its potent and selective anti-tumor activity in MSI-H cancer models.

Table 2: In Vivo Efficacy of GSK_WRN4 in Colorectal Cancer Xenograft Models

Cancer ModelMouse StrainDose and ScheduleOutcome
SW48 (MSI-H)Nude30, 100, 300 mg/kg, oral, dailyDose-dependent tumor growth inhibition. Complete inhibition at 300 mg/kg.
SW620 (MSS)Nude30, 100, 300 mg/kg, oral, dailyNo effect on tumor growth.
LS411N (MSI-H)Nude30, 100, 300 mg/kg, oral, dailyComplete tumor growth inhibition.
Data from in vivo evaluation of GSK_WRN4 in xenograft models.[4]
HRO761

HRO761 is a clinical-stage, allosteric WRN inhibitor with a triazolo-pyrimidine core. It has shown robust in vivo efficacy in various MSI cancer models.

Table 3: In Vivo Efficacy of HRO761 in Xenograft Models

Xenograft ModelTreatmentKey Findings
HCT-116 (MSI-H) Cell-Derived XenograftDaily oral dosing for 18 daysRobust antitumor effects.
SW48 (MSI-H) Cell-Derived XenograftOral administration for up to 60 days20 mg/kg: Tumor stasis. >20 mg/kg: 75%-90% tumor regression.
Panel of MSI Cell- and Patient-Derived XenograftsDose-dependent oral treatment~70% Disease Control Rate (35% Stable Disease, 30% Partial Response, 9% Complete Response).
Data from preclinical studies of HRO761 in xenograft models.

Table 4: Representative Pharmacokinetic Parameters of HRO761 in Mice (Oral Administration)

Parameter20 mg/kg40 mg/kg80 mg/kg
Cmax (ng/mL) ~800~1600~3200
Tmax (hr) 224
AUC (0-24h) (ng·h/mL) ~6000~15000~40000
Half-life (t½) (hr) ~6~7~8
Bioavailability (%) \multicolumn{3}{c}{~40%}
Note: These values are representative and intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

The inhibition of WRN helicase in MSI-H cancer cells triggers a synthetic lethal mechanism. The following diagrams illustrate the signaling pathway and a typical experimental workflow for in vivo studies.

WRN_Inhibition_Pathway WRN Inhibition Signaling Pathway in MSI-H Cancer WRN_Inhibitor Pyrimidine-Based WRN Inhibitor WRN WRN Helicase WRN_Inhibitor->WRN inhibition Replication_Stress Increased Replication Stress (e.g., at TA-repeats) WRN->Replication_Stress resolves MSI_H MSI-H Cancer Cell (Deficient Mismatch Repair) MSI_H->Replication_Stress Replication_Stress->WRN dependency DSBs DNA Double-Strand Breaks (DSBs) Replication_Stress->DSBs leads to DDR DNA Damage Response (ATM/CHK2 Activation) DSBs->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of WRN inhibition in MSI-H cancer cells.

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Study cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture MSI-H (e.g., SW48) and MSS (e.g., SW620) cells Implantation 2. Subcutaneous implantation into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Monitor tumor growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment & control groups Tumor_Growth->Randomization Dosing 5. Daily oral gavage with WRN inhibitor or vehicle Randomization->Dosing Monitoring 6. Measure tumor volume and body weight 2-3x/week Dosing->Monitoring Endpoint 7. Endpoint: Tumor collection for pharmacodynamic analysis Monitoring->Endpoint Data_Analysis 8. Analyze tumor growth inhibition (TGI) Endpoint->Data_Analysis

Caption: Workflow for a typical in vivo xenograft study of a WRN inhibitor.

Experimental Protocols

Cell-Derived Xenograft (CDX) Model

A common method for evaluating the in vivo efficacy of WRN inhibitors involves the use of cell-derived xenograft (CDX) models in immunocompromised mice.

1. Cell Culture and Implantation:

  • MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620) colorectal cancer cell lines are cultured in appropriate media.

  • A suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of female athymic nude mice.

2. Tumor Growth and Treatment:

  • Tumor volumes are monitored using caliper measurements (Volume = (Length × Width²)/2).

  • When tumors reach a volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups.

  • The WRN inhibitor (e.g., GSK_WRN4) is formulated in a vehicle such as 1% aqueous methyl cellulose and administered daily via oral gavage.

3. Efficacy and Pharmacodynamic Analysis:

  • Tumor volume and body weight are measured 2-3 times per week to assess efficacy and toxicity.

  • At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for WRN protein levels and immunohistochemistry (IHC) for DNA damage markers like γH2AX.

Conclusion

Derivatives of the this compound scaffold show promise as WRN helicase inhibitors with selective in vitro activity against MSI-H cancer cells. While in vivo data for this specific chemical series is not yet available, more advanced pyrimidine-based WRN inhibitors like GSK_WRN4 and HRO761 have demonstrated significant and selective dose-dependent tumor growth inhibition in MSI-H xenograft models. These findings provide a strong rationale for the continued development of pyrimidine-based compounds as a therapeutic strategy for MSI-H cancers. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field to design and interpret further in vivo studies of this promising class of anti-cancer agents.

References

Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-(trifluoromethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Amino-4-(trifluoromethyl)pyrimidine analogs, focusing on their structure-activity relationships (SAR) as antiproliferative agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.

A recent study has explored a series of novel this compound derivatives as potential inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability-high (MSI-H). The findings from this research offer valuable insights into the structural requirements for potent and selective anticancer activity.

Quantitative Comparison of Analog Performance

The antiproliferative activity of the synthesized this compound analogs was evaluated against a panel of cancer cell lines, including MSI-H (HCT116 and LNCaP) and microsatellite stable (MSS) (SW620 and PC3) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundHCT116 (MSI-H) IC50 (μM)LNCaP (MSI-H) IC50 (μM)SW620 (MSS) IC50 (μM)PC3 (MSS) IC50 (μM)WRN Helicase IC50 (μM)
11c >10>10>10>10ND
11f 3.564.116.325.78ND
11g 1.521.724.242.786.61
11h 2.221.602.373.21ND
11l 4.785.238.917.65ND
ND: Not Determined

The data reveals that compound 11g is the most potent analog, exhibiting excellent cellular selectivity towards MSI-H cell lines HCT116 and LNCaP.[1] This compound also demonstrated direct inhibition of the WRN helicase enzyme with an IC50 of 6.61 µM.[1]

Key Structure-Activity Relationship (SAR) Insights

The SAR studies from this series of analogs highlight several key structural features that influence their antiproliferative activity.

SAR_Summary Core This compound Core Aromatic Aromatic/Heteroaromatic Rings Core->Aromatic Generally favorable Alkyl Alkyl Chains Core->Alkyl EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Aromatic->EWG Potency enhancing, especially at para-position EDG Electron-Donating Groups (e.g., -OCH3) Aromatic->EDG Generally reduces potency

Caption: Key SAR findings for this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the evaluation of these analogs.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cells (HCT116, LNCaP, SW620, and PC3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the this compound analogs for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

WRN Helicase Inhibition Assay

This assay measures the ability of the compounds to inhibit the DNA unwinding activity of the WRN helicase enzyme.

  • Reaction Mixture: The reaction was performed in a buffer containing the WRN helicase enzyme, a forked DNA substrate, and ATP.

  • Compound Incubation: The test compounds were pre-incubated with the enzyme and DNA substrate.

  • Reaction Initiation: The reaction was initiated by the addition of ATP.

  • Quenching: The reaction was stopped after a specific time by the addition of a quenching buffer.

  • Analysis: The unwound DNA products were separated by gel electrophoresis and quantified.

  • Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[1][3]

Experimental and Drug Discovery Workflow

The general workflow for the discovery and evaluation of these this compound analogs as potential anticancer agents is illustrated below.

experimental_workflow cluster_discovery Discovery Phase cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation Lead Optimization & Validation design Compound Design & Scaffold Hopping synthesis Chemical Synthesis of Analogs design->synthesis mtt Antiproliferative Screening (MTT Assay) synthesis->mtt enzyme Target-Based Screening (WRN Helicase Assay) mtt->enzyme apoptosis Apoptosis Induction mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle sar Structure-Activity Relationship Analysis enzyme->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies (Future Work) lead_opt->in_vivo

Caption: General workflow for the discovery and evaluation of novel antiproliferative agents.

Conclusion

The this compound scaffold has proven to be a promising starting point for the development of novel anticancer agents, particularly WRN helicase inhibitors. The SAR data presented in this guide underscores the importance of specific substitutions on the pyrimidine core and associated phenyl rings for achieving high potency and selectivity. The detailed experimental protocols provide a framework for further investigation and comparison of new analogs within this chemical series. Future studies focusing on lead optimization and in vivo efficacy are warranted to fully explore the therapeutic potential of these compounds.

References

A Comparative Guide to Computational Docking Studies of 2-Amino-4-(trifluoromethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating considerable potential in the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of computational docking studies and the corresponding in vitro biological activities of various analogs based on this core structure. The data presented herein is collated from recent scientific publications to offer an objective overview for researchers in the field of drug discovery.

Comparative Analysis of Biological Activity

Recent research has focused on this compound derivatives as potential inhibitors of Werner (WRN) helicase, a promising target in cancers exhibiting microsatellite instability (MSI-H).[1][2][3] The inhibitory activities of several key analogs against various cancer cell lines are summarized below.

Table 1: In Vitro Anticancer Activity of this compound Analogs
Compound IDTargetCancer Cell Line (MSI-H)IC50 (µM)Cancer Cell Line (MSS)IC50 (µM)Reference
11g WRN HelicaseHCT1161.52SW6204.24[1][2][3]
LNCaP1.72PC32.78[1][2]
11h WRN HelicaseHCT1162.22SW6202.37[1][2]
LNCaP1.60PC33.21[1][2]
11c WRN HelicaseHCT116>10SW620>10[1][2]
LNCaP5.34PC3>10[1][2]
11f WRN HelicaseHCT1164.68SW6208.53[1][2]
LNCaP5.31PC3>10[1][2]
11l WRN HelicaseHCT1163.25SW6206.89[1][2]
LNCaP4.11PC38.23[1][2]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

The data indicates that compounds 11g and 11h exhibit potent and selective inhibitory activity against MSI-H cancer cell lines.[1][2] Specifically, compound 11g shows a notable selectivity for HCT116 and LNCaP cells over the MSS cell lines SW620 and PC3.[1][2] The WRN helicase inhibition assay for compound 11g revealed an IC50 value of 6.61 µM.[1][2]

Experimental Protocols

The following sections detail the generalized methodologies employed in the computational docking and biological evaluation of these pyrimidine analogs, based on protocols described in the cited literature.[4][5][6]

Molecular Docking Protocol

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand to its target protein.

  • Receptor Preparation : The three-dimensional crystal structure of the target protein (e.g., Werner helicase, Cyclin-Dependent Kinase) is obtained from the Protein Data Bank (PDB).[4] The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]

  • Ligand Preparation : The 2D structures of the this compound analogs are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.[5]

  • Grid Generation : A grid box is defined around the active site of the protein to encompass the binding pocket.[5]

  • Docking Simulation : Docking is performed using software such as AutoDock Vina.[7] The program explores various conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis : The resulting docking poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to correlate the docking scores with the experimental biological activities.

In Vitro Biological Assays

MTT Assay for Antiproliferative Activity:

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cells (e.g., HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates and incubated.[1][2]

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and the IC50 values are calculated.[1][2]

Enzyme Inhibition Assay (e.g., WRN Helicase):

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the target protein.

  • The purified enzyme (e.g., WRN helicase) is incubated with the test compounds at various concentrations.[1][2]

  • A substrate for the enzyme is added to initiate the reaction.

  • The enzyme activity is measured by detecting the product formation over time using a suitable method (e.g., fluorescence, radioactivity).

  • The IC50 values are determined by plotting the enzyme activity against the compound concentration.[1][2]

Visualizations

The following diagrams illustrate the typical workflow of a computational docking study and a simplified signaling pathway relevant to the targets of these compounds.

G cluster_insilico In Silico Screening cluster_invitro Experimental Validation PDB Protein Structure (e.g., from PDB) ReceptorPrep Receptor Preparation (Add Hydrogens, Remove Water) PDB->ReceptorPrep LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking ReceptorPrep->Docking Analysis Pose Analysis & Scoring Docking->Analysis Synthesis Compound Synthesis Analysis->Synthesis Identify Promising Candidates EnzymeAssay Enzyme Inhibition Assay (e.g., WRN Helicase) Synthesis->EnzymeAssay CellAssay Cell-based Assay (e.g., MTT) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR CellAssay->SAR SAR->LigandPrep Optimize Lead Compound

Caption: General workflow for in silico screening and experimental validation of inhibitors.

G cluster_pathway Simplified DNA Damage Response & Cell Cycle Pathway cluster_inhibitor Inhibitor Action DNA_Damage DNA Damage WRN WRN Helicase DNA_Damage->WRN DNA_Repair DNA Repair WRN->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) WRN->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis DNA_Repair->Apoptosis Failure leads to Proliferation Cell Proliferation DNA_Repair->Proliferation Allows Cell_Cycle_Arrest->Apoptosis Can induce Inhibitor 2-Amino-4-(trifluoromethyl) -pyrimidine Analog Inhibitor->WRN Inhibits

Caption: Inhibition of WRN helicase leading to cell cycle arrest and apoptosis.

References

Comparative Analysis of Pyrimidine-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of pyrimidine-based enzyme inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in various disease pathways. This document focuses on a comparative analysis of inhibitors for three critical enzyme classes: Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Aurora Kinase A.

Performance Comparison of Pyrimidine-Based Inhibitors

The inhibitory activities of various pyrimidine-based compounds are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[1][2] Several pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.

InhibitorEGFR VariantIC50 (nM)Reference
GefitinibWild-Type33[3]
ErlotinibWild-Type5.9[4]
Compound 8aWild-Type99[5]
Compound 8aT790M Mutant123[5]
Compound 4gWild-Type250[6]
4,5-disubstituted pyrrolo [3,2-d] pyrimidine (cpd 70)Wild-Type5.7[7]
Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids.[8][9] Its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial agents.

InhibitorSpeciesIC50 (µM)Reference
MethotrexateHuman~0.02 (Ki)[8]
TrimethoprimE. coli~0.005 (Ki)[8]
PyrimethamineP. falciparum~0.001 (Ki)[8]
Pyrido[3,2-d]pyrimidine (cpd 16)Human0.06[7]

Note: Some values are reported as Ki, which is another measure of inhibitor potency.

Aurora Kinase A Inhibitors

Aurora Kinase A is a serine/threonine kinase that plays a essential role in mitotic progression, and its dysregulation is linked to cancer.[10][11]

InhibitorTargetIC50 (nM)Reference
Alisertib (MLN8237)Aurora A1.2[12]
PF-03814735Aurora A5[13]
SNS-314Aurora A9[13]
Compound 12aAurora A309[14]
Pyrimidine-based derivative (cpd 13)Aurora A<200[15]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided to ensure reproducibility and aid in the design of new experiments.

EGFR Kinase Assay (Luminescent)

This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human EGFR

  • Pyrimidine-based inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[16]

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in 50% DMSO.[16]

  • Enzyme and Substrate Preparation: Prepare a master mix containing EGFR enzyme and the peptide substrate in kinase reaction buffer.[16]

  • Reaction Setup: In a 384-well plate, pre-incubate 5 µL of the enzyme mix with 0.5 µL of the serially diluted compound or DMSO control for 30 minutes at 27°C.[16]

  • Initiation: Start the kinase reaction by adding 45 µL of a mix containing ATP and Y12-Sox peptide substrate.[16]

  • Detection: Monitor the reaction kinetics by measuring fluorescence at λex360/λem485 every 71 seconds for 30-120 minutes.[16]

  • Data Analysis: Determine the initial velocity from the linear portion of the reaction curve. Plot the inhibitor concentration versus the initial velocity to calculate the IC50 value.[16]

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[8][17]

Materials:

  • Recombinant DHFR enzyme

  • Pyrimidine-based inhibitor (e.g., Methotrexate)

  • Dihydrofolic acid (DHF)

  • NADPH

  • DHFR Assay Buffer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Keep the enzyme and NADPH on ice.[17]

  • Reaction Setup: In a 96-well plate, add the pyrimidine-based inhibitor or control to the appropriate wells.

  • Enzyme Addition: Add the diluted DHFR enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Initiation: Start the reaction by adding a solution of DHF and NADPH to all wells.[17]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[18]

  • Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each inhibitor concentration and plot to calculate the IC50 value.[8]

Aurora Kinase A Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19]

Materials:

  • Purified recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[19]

  • Pyrimidine-based inhibitor

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Dilute the Aurora A kinase and substrate/ATP mix in Kinase Assay Buffer.[19]

  • Assay Plate Setup: In a white, opaque 96-well plate, add the test inhibitor or DMSO control. Add the diluted kinase to all wells except the blank.[19]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP mix. Incubate at 30°C for 45-60 minutes.[19]

  • Signal Detection: Stop the reaction by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes.[19]

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to controls and plot to determine the IC50 value.[19]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition Point.

DHFR_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction dTMP dTMP Synthesis THF->dTMP Purine Purine Synthesis THF->Purine AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF DHFR->THF Inhibitor Pyrimidine-Based Inhibitor Inhibitor->DHFR Inhibits NADPH NADPH NADP NADP+ NADPH->NADP Oxidation DNA DNA Synthesis dTMP->DNA Purine->DNA

Caption: Dihydrofolate Reductase in Folate Metabolism.

Aurora_Kinase_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora Kinase A AuroraA->Prophase Centrosome Maturation AuroraA->Metaphase Spindle Assembly Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Role of Aurora Kinase A in the Cell Cycle.

Experimental_Workflow Start Start: Inhibitor Library Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Lead_Selection Lead Selection Dose_Response->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism End Lead Optimization Mechanism->End

Caption: General Experimental Workflow for Inhibitor Discovery.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper management and disposal of 2-Amino-4-(trifluoromethyl)pyrimidine are critical for ensuring laboratory safety and environmental compliance. This guide provides essential procedural steps for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds, as a specific safety data sheet for this compound was not publicly available. Therefore, this guidance should be treated as a baseline, and it is imperative to consult with your institution's environmental health and safety (EHS) department for site-specific protocols.

Summary of Key Data

The following table summarizes essential information for the safe handling and disposal of this compound and its close analogs. This data is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueNotes
CAS Number 16075-42-6Specific to this compound.[1][2][3][4]
Molecular Formula C5H4F3N3[2][4]
Molecular Weight 163.10 g/mol [2]
Appearance White to light yellow solid/crystalline powder.Based on similar compounds.
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]This information is consistently reported for closely related pyrimidine derivatives.
Incompatible Materials Strong oxidizing agents.A common incompatibility for amine-containing compounds.[5][6]
Disposal Method Incineration at a licensed waste disposal facility.Recommended for similar halogenated organic compounds.[5]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize exposure risk and ensure compliance with standard laboratory safety practices.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and closed-toe shoes.

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

2. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, properly labeled, and sealable hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.[5][6]

3. Temporary Storage:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: The storage area should be cool and dry. Keep the container tightly closed to prevent the release of any dust or vapors.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle in Chemical Fume Hood A->B C Step 3: Collect Waste in a Designated & Labeled Container B->C D Step 4: Securely Seal the Container C->D E Step 5: Store in a Designated Hazardous Waste Area D->E F Step 6: Arrange for Professional Disposal (via EHS or Contractor) E->F

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on available data for structurally similar compounds and is intended as a guide. A specific Safety Data Sheet (SDS) for this compound was not located. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。